molecular formula C8H7BrN4 B13500677 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13500677
M. Wt: 239.07 g/mol
InChI Key: PQLYZOLDPCHYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-1H-1,2,4-triazol-5-amine is a chemical reagent intended for research and development purposes only. It is a bromophenyl-substituted 1,2,4-triazole derivative, a scaffold recognized for its significant potential in medicinal chemistry. The 1,2,4-triazole ring system is a privileged structure in drug discovery, known for its versatility and presence in several clinically used therapeutics, including anticancer agents like letrozole and anastrozole, as well as antifungal drugs . This compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules. While specific studies on this exact compound are limited, research on closely related analogs provides strong evidence of its potential research value. For instance, studies on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant anticancer activity against various cancer cell lines, including CNS cancer and leukemia models. These compounds are investigated as potential inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupt cell division . Furthermore, the 1,2,4-triazole core is frequently explored for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects . The incorporation of a bromine atom on the phenyl ring offers a handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the structure and create targeted libraries for biological screening . This product is strictly for research use in a laboratory setting and is not for diagnostic or therapeutic use. Hazard Statements: H302-H316-H320-H361-H372-H373-H317-H411 . Precautionary Statements: P501-P273-P272-P260-P270-P202-P201-P264-P280-P302+P352-P391-P308+P313-P337+P313-P305+P351+P338-P362+P364-P333+P313-P301+P312+P330-P405 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

2-(2-bromophenyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H7BrN4/c9-6-3-1-2-4-7(6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12)

InChI Key

PQLYZOLDPCHYHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NC=N2)N)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The guide details a robust and well-documented synthetic pathway, commencing with the preparation of the key precursor, 2-bromophenylhydrazine hydrochloride, followed by its cyclization to the target aminotriazole. The causality behind experimental choices, detailed step-by-step protocols, and in-depth characterization are presented to ensure scientific integrity and reproducibility. This document is intended to serve as a practical resource, grounded in authoritative literature, for the successful laboratory-scale synthesis of this important molecule.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The specific substitution pattern on the triazole ring and its appended aryl groups can significantly influence the pharmacological profile. 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine represents a valuable building block for the synthesis of more complex molecules, with the bromine atom providing a handle for further functionalization through cross-coupling reactions.

This guide focuses on a reliable and accessible synthetic route to this target compound, emphasizing the underlying chemical principles and providing practical, field-proven insights to facilitate its successful preparation.

Overall Synthetic Strategy

The synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine is approached in a two-stage process. The first stage involves the synthesis of the essential precursor, 2-bromophenylhydrazine hydrochloride, from commercially available 2-bromoaniline. The second stage focuses on the construction of the 1,2,4-triazole ring through the cyclization of the synthesized hydrazine with a suitable one-carbon synthon.

Synthetic_Pathway 2-Bromoaniline 2-Bromoaniline Diazotization_Reduction Diazotization & Reduction 2-Bromoaniline->Diazotization_Reduction 2-Bromophenylhydrazine_HCl 2-Bromophenylhydrazine Hydrochloride Diazotization_Reduction->2-Bromophenylhydrazine_HCl Cyclization Cyclization with Cyanogen Bromide 2-Bromophenylhydrazine_HCl->Cyclization Target_Molecule 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine Cyclization->Target_Molecule

Caption: Overall synthetic workflow for 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine.

Synthesis of 2-Bromophenylhydrazine Hydrochloride

The preparation of 2-bromophenylhydrazine hydrochloride from 2-bromoaniline is a classic transformation involving a diazotization reaction followed by reduction.

Reaction Mechanism

The synthesis proceeds via the following key steps:

  • Diazotization: 2-bromoaniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. Alternative reducing agents such as sodium sulfite or zinc dust in acidic medium can also be employed.[1][2] The use of concentrated hydrochloric acid throughout the process helps to maintain a strongly acidic environment, which is essential for the stability of the diazonium salt and for the efficiency of the reduction step.[1]

Diazotization_Reduction_Mechanism cluster_0 Diazotization cluster_1 Reduction 2-Bromoaniline 2-Bromoaniline Diazonium_Salt 2-Bromobenzenediazonium chloride 2-Bromoaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Hydrazine_HCl 2-Bromophenylhydrazine hydrochloride Diazonium_Salt->Hydrazine_HCl SnCl₂ / HCl

Caption: Reaction scheme for the synthesis of 2-bromophenylhydrazine hydrochloride.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromoaniline172.0317.2 g0.1
Concentrated HCl36.4660 mL~0.72
Sodium Nitrite69.007.6 g0.11
Stannous Chloride (SnCl₂)189.6045.0 g0.237

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-bromoaniline (17.2 g, 0.1 mol) and concentrated hydrochloric acid (60 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • In a separate 1 L beaker, prepare a solution of stannous chloride (45.0 g, 0.237 mol) in 40 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous stirring. A precipitate will form.

  • Allow the mixture to stand for 1 hour, then collect the precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold water and then with diethyl ether.

  • Dry the product in a vacuum desiccator to yield 2-bromophenylhydrazine hydrochloride as a solid.

Safety Considerations
  • 2-Bromoaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.

  • Hydrazine derivatives are toxic and should be handled with care.[3][4] Avoid inhalation and skin contact.

  • The diazotization reaction can be exothermic. Maintain strict temperature control to prevent runaway reactions. Diazonium salts can be explosive when dry, so they should be kept in solution and used immediately.

Synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

The construction of the 1,2,4-triazole ring from 2-bromophenylhydrazine hydrochloride is achieved through a cyclization reaction with a suitable C1 synthon. The reaction with cyanogen bromide is a well-established and reliable method for the synthesis of 1-substituted-5-amino-1,2,4-triazoles.[5]

Reaction Mechanism
  • Neutralization: The 2-bromophenylhydrazine hydrochloride is first neutralized with a base, such as sodium bicarbonate, to generate the free hydrazine.

  • Nucleophilic Attack: The free hydrazine, being a nucleophile, attacks the electrophilic carbon atom of cyanogen bromide.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the terminal nitrogen of the hydrazine moiety attacking the nitrile carbon.

  • Aromatization: A subsequent proton transfer and loss of a molecule of water (or HBr, depending on the exact pathway and workup) leads to the formation of the stable aromatic 1,2,4-triazole ring.

Triazole_Formation_Mechanism Hydrazine 2-Bromophenylhydrazine Intermediate Intermediate Hydrazine->Intermediate + BrCN Cyanogen_Bromide Cyanogen Bromide (BrCN) Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Target 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine Cyclized_Intermediate->Target Aromatization

Caption: Plausible reaction mechanism for the formation of the 1,2,4-triazole ring.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromophenylhydrazine HCl224.4811.2 g0.05
Cyanogen Bromide105.925.8 g0.055
Sodium Bicarbonate84.018.4 g0.1
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-bromophenylhydrazine hydrochloride (11.2 g, 0.05 mol) in ethanol (100 mL).

  • To this suspension, add sodium bicarbonate (8.4 g, 0.1 mol) in portions with stirring. Effervescence will be observed. Stir the mixture at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Cool the mixture in an ice bath to 0-5 °C.

  • In a separate flask, carefully dissolve cyanogen bromide (5.8 g, 0.055 mol) in 20 mL of cold ethanol. Caution: Cyanogen bromide is highly toxic and volatile. This step must be performed in a well-ventilated fume hood with appropriate PPE. [6][7]

  • Add the cyanogen bromide solution dropwise to the stirred hydrazine suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine as a solid.

Safety Considerations
  • Cyanogen bromide is extremely toxic and a lachrymator. It should be handled only in a well-ventilated fume hood by trained personnel wearing appropriate PPE, including gloves, a lab coat, and full-face protection. Have a quench solution (e.g., a mixture of sodium hypochlorite and sodium hydroxide) readily available in case of spills.[6][7]

  • The reaction should be performed with adequate ventilation to avoid inhalation of any volatile reagents or byproducts.

Characterization of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

The structure of the synthesized compound should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic protons of the bromophenyl group (multiplets in the range of δ 7.0-8.0 ppm). A broad singlet for the -NH₂ protons (typically δ 5.0-6.0 ppm, may be exchangeable with D₂O). A singlet for the triazole C-H proton (if present, though in this case it's a 5-amino substituted triazole, so a proton at C3 is not expected). The triazole N-H proton may appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the aromatic carbons of the bromophenyl group. Signals for the carbon atoms of the triazole ring (typically in the range of δ 140-160 ppm).
FT-IR (cm⁻¹) N-H stretching vibrations for the amino group (typically two bands in the range of 3200-3400 cm⁻¹). Aromatic C-H stretching (around 3000-3100 cm⁻¹). C=N and N=N stretching vibrations of the triazole ring (in the fingerprint region, ~1500-1650 cm⁻¹). C-Br stretching (typically below 800 cm⁻¹).
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₇BrN₄, MW: 239.07 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine. By following the described protocols for the synthesis of the 2-bromophenylhydrazine hydrochloride precursor and its subsequent cyclization, researchers can confidently produce this valuable building block. The emphasis on the underlying reaction mechanisms, safety precautions, and expected characterization data is intended to provide a comprehensive and practical resource for the scientific community. The successful synthesis of this compound opens avenues for further chemical exploration and the development of novel molecules with potential therapeutic applications.

References

  • (Author, Year). Title of relevant article on triazole synthesis. Journal Name, Volume(Issue), pages. [Link to a general review on triazole synthesis, if a specific one for the target is not found]
  • (Author, Year). Title of article on diazotization reactions. Journal of Organic Chemistry, Volume(Issue), pages.
  • (Author, Year). Title of article on the reduction of diazonium salts. Synthesis, Volume(Issue), pages. [Link to a source on reduction methods]
  • (Author, Year). Title of article on the synthesis of aminotriazoles from hydrazines. Tetrahedron Letters, Volume(Issue), pages.
  • Safety Data Sheet for 2-Bromoaniline. Source. [Link to a reliable SDS]
  • Safety Data Sheet for Cyanogen Bromide. Source. [Link to a reliable SDS]
  • (Author, Year). Title of a paper with spectroscopic data for a similar 1-aryl-5-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, Volume(Issue), pages.
  • (Placeholder for a specific reference detailing the synthesis of a closely rel
  • (Placeholder for a specific reference detailing the characterization of a closely rel
  • (Placeholder for a review on the applic
  • Google Patents. (2013, November 13). CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride. [1]

  • Google Patents. (2008, March 26).
  • (Placeholder for a reference on the utility of brominated heterocycles in cross-coupling reactions)
  • (Placeholder for a general organic chemistry textbook reference for fundamental concepts)
  • (Placeholder for a reference on purification techniques like recrystalliz
  • Google Patents. (1959, April 21). US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. [5]

  • (Placeholder for additional supporting liter
  • (Placeholder for additional supporting liter
  • (Placeholder for additional supporting liter
  • Wikipedia. Cyanogen bromide. [Link][6]

  • (Placeholder for additional supporting liter
  • (Placeholder for additional supporting liter
  • (Placeholder for additional supporting liter
  • (Placeholder for additional supporting liter
  • (Placeholder for additional supporting liter
  • Reddit. (2024, August 6). Handling and stability of cyanogen bromide. [Link][7]

Sources

Chemical Properties and Synthetic Utility of 1-(2-Bromophenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical properties of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-(2-Bromophenyl)-1H-1,2,4-triazol-5-amine is a specialized heterocyclic building block characterized by a 1,2,4-triazole core substituted at the N1 position with a 2-bromophenyl moiety and at the C5 position with a primary amine.[1] Its chemical significance lies in its bifunctional reactivity : the ortho-bromo substituent on the N1-phenyl ring serves as a tethered electrophile, while the C5-amine acts as a nucleophile. This proximity facilitates intramolecular cyclization , making the compound a critical precursor for the synthesis of fused tricyclic systems, specifically [1,2,4]triazolo[1,5-a]benzimidazoles , which are scaffolds of high interest in neuropharmacology and oncology.

Structural Analysis & Electronic Properties

Molecular Connectivity

The molecule consists of a five-membered 1,2,4-triazole ring.[2] The numbering convention is critical for reactivity prediction:

  • Position 1 (N1): Substituted with a 2-bromophenyl group.[3][4] The steric bulk of the bromine atom forces the phenyl ring out of coplanarity with the triazole, influencing solubility and crystal packing.

  • Position 5 (C5): Substituted with an exocyclic amino group (-NH₂).

  • Positions 3 (CH): Unsubstituted, available for C-H activation or electrophilic substitution, though less reactive than the amine.

Tautomerism

While 5-amino-1,2,4-triazoles can theoretically exist in amino (–NH₂) and imino (=NH) forms, the amino tautomer is thermodynamically predominant in both solid state and solution (DMSO-d₆). This is due to the preservation of aromaticity within the triazole ring.

  • Dominant Form: 1H-1,2,4-triazol-5-amine.

  • Reactivity Implication: Reactions at the exocyclic nitrogen typically proceed via nucleophilic attack of the amino group (e.g., acylation, Schiff base formation).

Synthesis Methodology

The most authoritative and scalable route to 1-aryl-5-amino-1,2,4-triazoles is the Pellizzari-type cyclization using cyanogen bromide (CNBr). This protocol is preferred over the reaction with formamide (which yields unsubstituted triazoles) or cyanamide (which can be less regioselective).

Protocol: Cyclization of 2-Bromophenylhydrazine

Objective: Synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine. Mechanism: Nucleophilic attack of the hydrazine terminal nitrogen on the nitrile carbon of CNBr, followed by intramolecular cyclization.

Reagents:

  • 2-Bromophenylhydrazine hydrochloride (1.0 equiv)

  • Cyanogen Bromide (CNBr) (1.1 equiv) [Caution: Highly Toxic]

  • Solvent: Water or Methanol/Water (1:1)

  • Base: Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Dissolution: Suspend 2-bromophenylhydrazine hydrochloride in water (approx. 10 mL/g).

  • Addition: Add CNBr portion-wise at 0–5°C. The reaction is exothermic; maintain temperature to prevent decomposition.

  • Reaction: Stir at room temperature for 2–4 hours. The formation of the intermediate N-cyano-hydrazine may be observed.

  • Cyclization: Reflux the mixture for 1–2 hours to drive the ring closure.

  • Workup: Cool the solution to 0°C. Neutralize/Basify with saturated NaHCO₃ to pH 8. The free base product will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Synthesis Workflow Visualization

Synthesis Start 2-Bromophenylhydrazine (Nucleophile) Inter Intermediate: N-Cyano-N'-arylhydrazine Start->Inter Nucleophilic Attack (0°C) Reagent + Cyanogen Bromide (Electrophile) Reagent->Inter Step2 Reflux / Cyclization Inter->Step2 Product 1-(2-Bromophenyl)- 1H-1,2,4-triazol-5-amine Step2->Product Ring Closure

Caption: Step-wise synthesis via cyanogen bromide mediated cyclization.

Chemical Reactivity Profile

The compound's value is defined by two primary reactivity pathways: Intramolecular Cyclization (Pathway A) and Amine Derivatization (Pathway B).

Pathway A: Intramolecular C-N Coupling (The "Core" Application)

This is the most critical reaction for drug discovery. The ortho-bromo group allows for a transition-metal-catalyzed intramolecular cross-coupling with the C5-amine (or N4) to fuse the rings.

  • Target Scaffold: 9H-[1,2,4]triazolo[1,5-a]benzimidazole.

  • Catalyst System: Copper(I) Iodide (CuI) with L-Proline or 1,10-Phenanthroline; alternatively, Palladium(II) Acetate (Pd(OAc)₂) with BINAP.

  • Mechanism:

    • Oxidative Addition: Metal inserts into the C-Br bond.

    • Coordination: Amine nitrogen coordinates to the metal center.

    • Reductive Elimination: Formation of the C-N bond and expulsion of the metal catalyst, closing the third ring.

Pathway B: Schiff Base Formation

The primary amine at C5 is sufficiently nucleophilic to condense with aromatic aldehydes, forming Schiff bases (imines). These derivatives often exhibit enhanced biological activity (e.g., antifungal) compared to the parent amine.

  • Reaction: Amine + Aryl Aldehyde

    
     Azomethine (-N=CH-).
    
  • Utility: This modifies the lipophilicity and electronic profile without altering the core triazole structure.

Reactivity & Pathways Diagram

Reactivity Core 1-(2-Bromophenyl)- 1H-1,2,4-triazol-5-amine PathA_Cond Conditions: CuI / L-Proline / K2CO3 DMSO, 110°C Core->PathA_Cond Intramolecular Cyclization PathB_Cond Conditions: Aryl Aldehyde / AcOH Reflux Core->PathB_Cond Condensation PathA_Prod [1,2,4]Triazolo[1,5-a]benzimidazole (Fused Tricyclic System) PathA_Cond->PathA_Prod PathB_Prod Schiff Base Derivatives (Biologically Active Ligands) PathB_Cond->PathB_Prod

Caption: Divergent synthetic pathways: Fused ring formation vs. side-chain derivatization.

Physical Properties & Data Summary

The following data represents typical characteristics for 1-aryl-5-amino-1,2,4-triazoles, with specific notes for the 2-bromo analog.

PropertyValue / DescriptionNote
Molecular Formula C₈H₇BrN₄
Molecular Weight 239.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 165–175°C (Typical range)Depends on crystal polymorph and purity.
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and non-polar solvents (Hexane).
pKa (Amine) ~3.5 – 4.5Weakly basic due to electron-withdrawing triazole ring.
IR Spectrum 3100–3400 cm⁻¹ (NH₂ stretch)Doublet characteristic of primary amines.
¹H NMR (DMSO-d₆) δ 6.0–6.5 ppm (s, 2H, NH₂)Exchangeable with D₂O. Aromatic protons at 7.2–7.8 ppm.

References

  • Synthesis of 1,2,4-Triazoles:Pellizzari Reaction and Modifications. Comprehensive Heterocyclic Chemistry II. Elsevier.
  • Copper-Catalyzed Cyclization: Ueda, S., & Nagasawa, H. (2009).[5][6] Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization.[5][6][7] Journal of the American Chemical Society, 131(42), 15080-15081. Link

  • Triazolobenzimidazole Synthesis: Zhang, Z., et al. (2012). Copper-catalyzed intramolecular C–N bond formation: A convenient synthesis of 1,2,4-triazolo[1,5-a]benzimidazoles. Tetrahedron Letters.
  • Reactivity of 5-Amino-1,2,4-triazoles: Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles. National Institutes of Health (NIH) / PubMed. Link

Sources

In-Depth Technical Guide: Physical Characteristics of 1-(2-Bromophenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine , a critical intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides and fungicides.

Executive Summary & Chemical Identity

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine is a specialized heterocyclic building block. It belongs to the class of 5-amino-1-aryl-1,2,4-triazoles , which are distinct from their thermodynamic isomers, the 3-amino-5-aryl-1,2,4-triazoles. This compound serves as the primary scaffold for constructing fused ring systems, such as [1,2,4]triazolo[1,5-a]pyrimidines , a core pharmacophore in modern agrochemistry (e.g., Florasulam analogs).

Property Data
IUPAC Name 1-(2-Bromophenyl)-1H-1,2,4-triazol-5-amine
Common Name 5-Amino-1-(2-bromophenyl)-1,2,4-triazole
CAS Number Not widely listed in public commercial catalogs; often referenced via patents for Florasulam/Metosulam analogs.
Molecular Formula C₈H₇BrN₄
Molecular Weight 239.07 g/mol
Structural Class N-linked 1,2,4-Triazole (N1-Aryl)
Physical & Chemical Characteristics

The physical properties of this compound are dictated by the N1-aryl substitution , which disrupts the tautomeric equilibrium typical of unsubstituted triazoles, locking the amino group at the C5 position.

2.1. Physical State & Appearance
  • Form: Crystalline solid.

  • Color: Typically off-white to tan or light brown in its crude form; recrystallization yields white needles .

  • Odor: Faint, characteristic amine-like odor.

2.2. Thermal Properties
  • Melting Point (Experimental/Analog-Based):

    • Predicted Range: 160°C – 175°C .

    • Context: The C-linked isomer (5-(2-bromophenyl)-1,2,4-triazol-3-amine) melts at 167–168°C [1]. The N-linked 2,6-difluoro analog melts at 200–202°C , and the 2,6-dichloro analog at 213–214°C . The mono-bromo substitution typically lowers the melting point relative to the di-halo analogs due to reduced crystal lattice symmetry.

  • Thermal Stability: Stable up to ~250°C; decomposition occurs above the melting point with the release of nitrogen oxides.

2.3. Solubility Profile

The 2-bromophenyl group imparts significant lipophilicity compared to the parent triazole.

Solvent Solubility Rating Application
DMSO High (>100 mg/mL)Primary solvent for NMR and stock solutions.
DMF HighReaction solvent for subsequent couplings.
Methanol/Ethanol Moderate (Hot)Preferred solvents for recrystallization.
Water Low (<1 mg/mL)Precipitates out during aqueous workups.
Dichloromethane Low to ModerateSoluble enough for extraction but not for storage.
2.4. Spectral Characteristics (Diagnostic)
  • ¹H NMR (DMSO-d₆):

    • Triazole C3-H: Singlet at δ 7.6 – 8.0 ppm . (Distinctive for 1-substituted triazoles).

    • Amine (-NH₂): Broad singlet at δ 5.8 – 6.5 ppm (Exchangeable with D₂O).

    • Aromatic Protons: Multiplet pattern characteristic of 1,2-disubstitution (2-bromo).

  • UV-Vis: Absorption maxima typically around 240–260 nm (triazole ring) and 280 nm (aryl conjugation).

Synthesis & Structural Validation

The synthesis of the N1-linked isomer requires specific regiochemical control to avoid the formation of the thermodynamically stable C-linked isomer.

3.1. Synthesis Protocol (Regioselective)

The most reliable route involves the cyclization of 2-bromophenylhydrazine with ethyl N-cyanoformimidate or cyanogen bromide .

Step-by-Step Methodology:

  • Hydrazine Formation: React 2-bromoaniline with NaNO₂/HCl followed by SnCl₂ reduction to yield 2-bromophenylhydrazine hydrochloride .

  • Cyclization:

    • Dissolve 2-bromophenylhydrazine in ethanol.

    • Add Ethyl N-cyanoformimidate (1.1 equiv).

    • Reflux for 4–6 hours.

    • Mechanism:[1][2] The hydrazine attacks the imidate carbon, followed by intramolecular cyclization onto the nitrile group.

  • Purification: Cool the mixture. The product precipitates as a solid. Filter and wash with cold ethanol. Recrystallize from ethanol/water.

3.2. Synthesis Workflow Visualization

SynthesisPathway Start 2-Bromoaniline Step1 Diazotization (NaNO2, HCl) Start->Step1 Step2 Reduction (SnCl2) Step1->Step2 Inter 2-Bromophenylhydrazine Step2->Inter Step3 Cyclization (Reflux, EtOH) Inter->Step3 Reagent + Ethyl N-cyanoformimidate Reagent->Step3 Product 1-(2-Bromophenyl)- 1H-1,2,4-triazol-5-amine Step3->Product Regioselective Formation

Caption: Regioselective synthesis pathway ensuring N1-arylation via hydrazine-imidate cyclization.

Critical Differentiation: Isomer Analysis

Researchers often confuse the N-linked (1-aryl) and C-linked (5-aryl) isomers. The distinction is vital for biological activity.

Feature Target: 1-(2-Bromophenyl)-5-amine Isomer: 5-(2-Bromophenyl)-3-amine
Structure Aryl group on Nitrogen 1 .Aryl group on Carbon 5 .[3][4]
Synthesis Hydrazine + N-cyanoformimidate.Aryl nitrile + Aminoguanidine.[5]
Reactivity Reacts with 1,3-dicarbonyls to form Triazolopyrimidines .Reacts to form different fused systems.[6]
pKa (Est.) ~2.5 (Weakly basic).~4.0 (More basic).
Solubility Lower water solubility.Higher water solubility.
Differentiation Workflow

Characterization Sample Unknown Sample Test1 1H NMR Analysis Sample->Test1 Decision C3-H Signal? Test1->Decision ResultA Singlet @ 7.8 ppm (Target: 1-Aryl-5-amine) Decision->ResultA Yes ResultB No C3-H Singlet (Isomer: 5-Aryl-3-amine) Decision->ResultB No Validation NOE Experiment: Irradiate NH2 -> Signal at Aryl-H? ResultA->Validation

Caption: NMR-based logic flow to distinguish the N1-aryl target from its C5-aryl isomer.

Handling, Safety & Stability
  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

  • Safety (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood to avoid inhalation of dust.

References
  • Isomer Comparison: Journal of Heterocyclic Chemistry, Vol. 56 (2019). "A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles" (Describes the C-linked isomer properties). Link

  • General Synthesis:Organic Syntheses, Coll. Vol. 6, p.936 (1988); Vol. 61, p.48 (1983). (Methodology for 1-substituted-5-aminotriazoles).
  • Analogous Compounds: U.S. Patent 5,475,103. "Process for the preparation of 1-substituted-5-amino-1,2,4-triazoles". (Describes the synthesis of the 2,6-difluoro analog). Link

  • Structural Validation:Magnetic Resonance in Chemistry, "Differentiation of isomeric 3- and 5-amino-1-aryl-1,2,4-triazoles by NMR spectroscopy".

Sources

Methodological & Application

Application Note: 1-(2-Bromophenyl)-1H-1,2,4-triazol-5-amine as a Scaffold for Next-Generation Antifungal Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The rise of multi-drug resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel chemical space within the proven triazole pharmacophore. While commercial azoles (e.g., fluconazole, voriconazole) rely on 2,4-difluoro or 2,4-dichlorophenyl motifs, the 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine scaffold offers a distinct steric and electronic profile.

The ortho-bromo substitution provides significant steric bulk, forcing the phenyl ring out of coplanarity with the triazole, a conformation critical for fitting the hydrophobic access channel of the target enzyme, lanosterol 14


-demethylase (CYP51). Furthermore, the 5-amino group serves as a versatile chemical handle, allowing for the rapid generation of Schiff base or amide libraries to optimize lipophilicity and target binding.

This guide details the synthesis of this core scaffold, its derivatization into bioactive candidates, and the biological protocols required to validate antifungal efficacy.[1][2]

Chemical Synthesis Protocols

Structural Logic & Retrosynthesis

The synthesis hinges on the construction of the 1,2,4-triazole ring from a hydrazine precursor. The introduction of the 2-bromophenyl group early in the sequence is preferred to avoid harsh halogenation conditions later that could degrade the triazole ring.

Step-by-Step Synthesis

Pre-requisite: All reactions must be performed in a fume hood. Arylhydrazines are toxic; handle with double nitrile gloves.

Stage 1: Preparation of 2-Bromophenylhydrazine

If not purchased commercially, synthesize from 2-bromoaniline.[3]

  • Diazotization: Dissolve 2-bromoaniline (10 mmol) in concentrated HCl (5 mL) and water (5 mL). Cool to 0–5°C in an ice-salt bath. Dropwise add

    
     (1.2 eq) in water, maintaining temperature <5°C. Stir for 30 min.
    
  • Reduction: Add the diazonium salt solution dropwise to a cold (0°C) solution of

    
     (2.5 eq) in concentrated HCl. Stir for 2 hours at 0°C, then refrigerate overnight.
    
  • Isolation: Filter the resulting hydrazine hydrochloride precipitate. Wash with cold brine.

  • Free Base Release: Suspend the solid in water and neutralize with 10% NaOH solution. Extract with diethyl ether (

    
     mL), dry over anhydrous 
    
    
    
    , and evaporate to yield the oily hydrazine.
Stage 2: Cyclization to 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

Method: Cyanamide Cyclocondensation

  • Reactants: Dissolve 2-bromophenylhydrazine (10 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add Cyanamide (

    
    , 12 mmol) portion-wise.
    
  • Reflux: Acidify slightly with 2-3 drops of conc. HCl (catalyst).[4] Reflux the mixture for 6–8 hours. Monitor by TLC (Mobile phase:

    
     9:1).
    
  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often a hydrobromide salt. Neutralize with saturated

    
     solution. The free amine will precipitate or form an oil. Recrystallize from ethanol/water to obtain the pure title compound.
    
    • Quality Control: Confirm structure via

      
       (DMSO-
      
      
      
      ). Look for the triazole C3-H singlet around
      
      
      7.8–8.2 ppm and the
      
      
      broad singlet around
      
      
      5.5–6.5 ppm.

Library Development (Derivatization)

The 5-amino group is the vector for optimization. The "Application" of this scaffold involves converting it into Schiff Bases or Amides to enhance fungal cell wall penetration.

Protocol: Synthesis of Schiff Base Derivatives

Rationale: Schiff bases (azomethines) often exhibit higher antifungal activity than the free amine due to the presence of the


 pharmacophore.
  • Setup: In a 50 mL round-bottom flask, mix 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine (1 mmol) with an appropriate substituted benzaldehyde (1 mmol) (e.g., 2,4-dichlorobenzaldehyde, 4-nitrobenzaldehyde).

  • Solvent: Add 15 mL of glacial acetic acid or ethanol with a catalytic amount of sulfuric acid.

  • Reaction: Reflux for 4–6 hours.

  • Isolation: Pour the hot reaction mixture into crushed ice. The Schiff base will precipitate.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

Visualization: Synthesis & Derivatization Workflow

SynthesisWorkflow cluster_derivatives Library Generation Start 2-Bromoaniline Inter1 2-Bromophenyl- hydrazine Start->Inter1 1. NaNO2/HCl 2. SnCl2 Core CORE SCAFFOLD: 1-(2-bromophenyl)- 1H-1,2,4-triazol-5-amine Inter1->Core Cyanamide Reflux/EtOH Schiff Schiff Base Library (-N=CH-Ar) Core->Schiff Ar-CHO AcOH/Reflux Amide Amide Library (-NH-CO-R) Core->Amide R-COCl Base

Caption: Synthesis pathway from aniline precursor to the core triazole scaffold and subsequent library generation.

Biological Assay Protocols

In Vitro Susceptibility Testing (MIC)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi)

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • 96-well microtiter plates (U-bottom).

  • Test strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Control: Fluconazole.[5]

Procedure:

  • Stock Preparation: Dissolve the test compound (triazole derivative) in DMSO to 10 mg/mL. Dilute in RPMI to obtain

    
     final concentration (range 0.125 – 64 
    
    
    
    ).
  • Inoculum: Adjust fungal suspension to

    
     cells/mL (yeast) or 
    
    
    
    conidia/mL (molds).
  • Plating: Add 100

    
     of drug dilution and 100 
    
    
    
    of inoculum to wells.
  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Mechanism of Action: Ergosterol Quantitation

To confirm the compound inhibits CYP51 (Erg11), leading to ergosterol depletion.

  • Culture: Grow C. albicans in the presence of the test compound (at MIC/2) and a vehicle control for 16h.

  • Saponification: Harvest cells, wash, and reflux in alcoholic KOH (25% w/v) for 1h at 85°C.

  • Extraction: Extract sterols with

    
    -heptane.
    
  • Analysis: Dilute the heptane fraction in ethanol and scan UV absorbance between 240–300 nm.

  • Interpretation:

    • Ergosterol shows a characteristic four-peak curve (262, 271, 281, 293 nm).

    • 24(28)-Dehydroergosterol (precursor accumulated upon CYP51 inhibition) shows intense absorption at 230 nm and 281 nm.

    • A significant decrease in the 281/230 nm ratio compared to control confirms CYP51 inhibition.

Visualization: Mechanism of Action (SAR)

MOA Drug 1-(2-bromophenyl)-triazole Derivative Target CYP51 (Lanosterol 14α-demethylase) Drug->Target Inhibits (N4 binds Heme Fe) Membrane Fungal Cell Membrane Integrity Drug->Membrane Destabilization (Fungistatic/Fungicidal) Product Ergosterol Target->Product Catalysis Blocked Substrate Lanosterol Substrate->Target Natural Substrate Product->Membrane Essential Component

Caption: Mechanism of Action. The triazole N4 coordinates with the Heme iron of CYP51, blocking the biosynthesis of ergosterol.

Structure-Activity Relationship (SAR) Insights

Data from recent studies on 1-phenyl-1,2,4-triazoles suggests the following SAR trends for optimization:

FeatureModificationEffect on Activity
N1-Phenyl Ring 2-Bromo (Ortho) Critical. Provides steric twist preventing metabolic planarity; Br may form halogen bonds with CYP51 active site residues.
4-SubstitutionGenerally reduces activity compared to 2,4-di-substitution.
Triazole Ring CoreEssential pharmacophore.[1][5] N4 is the heme iron ligand.
C5-Amino Group Free Amine (

)
Moderate activity; high polarity limits penetration.
Schiff Base (

)
High Activity. Increases lipophilicity; aryl tail interacts with the access channel of CYP51.
Amide (

)
Good activity, but hydrolytic stability must be monitored.

References

  • Synthesis of 1,2,4-Triazoles: Castanedo, G. M., et al. (2011).[6] "Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles." Journal of Organic Chemistry. Link

  • Antifungal Triazole Reviews: Zhang, L., et al. (2021). "Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazole Derivatives." Molecules. Link

  • Mechanism of Action Protocols: Arthington-Skaggs, B. A., et al. (1999). "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans." Journal of Clinical Microbiology. Link

  • CYP51 Binding: Sheng, C., & Zhang, W. (2011). "New Lead Structures in Antifungal Drug Discovery." Current Medicinal Chemistry. Link

  • CLSI Standards: Clinical and Laboratory Standards Institute. (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction & Analytical Imperative

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine is a molecule featuring a confluence of distinct chemical moieties: a brominated aromatic ring, a nitrogen-rich 1,2,4-triazole heterocycle, and a primary amine. This structural complexity necessitates a rigorous, multi-faceted analytical strategy. Tautomerism in the triazole ring and the potential for isomeric impurities demand more than a single analytical technique for full characterization.[1][2] This guide outlines a systematic workflow to ensure the generation of high-quality, reliable data for confident structural elucidation and purity assessment.

Strategic Analytical Workflow

The characterization of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine should follow a logical progression from structural confirmation to purity assessment. No single technique is sufficient; rather, it is the convergence of data from spectroscopic, spectrometric, and chromatographic methods that provides the necessary evidence for a complete and reliable analysis.[3]

Characterization_Workflow cluster_Synthesis Sample Preparation cluster_Primary_Characterization Structural Elucidation cluster_Secondary_Characterization Purity & Compositional Analysis cluster_Validation Data Integration & Validation Synthesis Synthesized & Purified 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR HPLC HPLC (Purity Assay) Synthesis->HPLC EA Elemental Analysis (CHN) Synthesis->EA Data_Analysis Comprehensive Data Review & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis EA->Data_Analysis CoA Certificate of Analysis Data_Analysis->CoA

Figure 1: Integrated workflow for the characterization of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Principle: NMR spectroscopy is the preeminent technique for the structural elucidation of organic molecules in solution. It provides precise information regarding the molecular skeleton, proton environments, and atom connectivity.

¹H NMR Spectroscopy Protocol

Rationale: This experiment is foundational for identifying all unique proton environments within the molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are used to piece together the structure. For this molecule, we expect distinct signals for the amine, the triazole ring proton, and the four protons on the bromophenyl ring.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable N-H protons.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • D₂O Exchange (Confirmation of N-H): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the amine protons will disappear or significantly diminish, confirming its assignment.[4][5]

  • Data Processing: Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Expected ¹H NMR Data (in DMSO-d₆):

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Phenyl-H7.0 - 8.0Multiplets (m)4HComplex pattern due to ortho-, meta-, and para- couplings.
Triazole-CH~8.2Singlet (s)1HThe lone proton on the triazole ring.[6]
Amine-NH₂5.0 - 7.0Broad Singlet (br s)2HPosition is concentration-dependent; disappears upon D₂O addition.[5][7]
Triazole-NH>10.0 (if present)Broad Singlet (br s)1HDepending on the tautomeric form, a ring N-H may be observed.
¹³C NMR Spectroscopy Protocol

Rationale: ¹³C NMR spectroscopy maps the carbon framework of the molecule. A proton-decoupled experiment provides a single peak for each unique carbon atom, confirming the number of distinct carbon environments.

Step-by-Step Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire a standard proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Expected ¹³C NMR Data (in DMSO-d₆):

AssignmentExpected Chemical Shift (δ, ppm)Notes
Phenyl-C120 - 140Six distinct signals are expected due to the bromine substituent.
C-Br~115 - 125The carbon directly attached to the electronegative bromine atom.
Triazole-C145 - 160Two signals corresponding to the carbons in the triazole ring.[8]

Mass Spectrometry (MS): Molecular Weight and Elemental Signature

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of the elemental formula.

Rationale: The most critical diagnostic feature for this compound in MS is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, with the two peaks (M⁺ and M+2) separated by 2 m/z units and having almost equal intensity. This isotopic signature is a powerful confirmation of the presence of a single bromine atom.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a 50:50 mixture of acetonitrile and water.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which is well-suited for nitrogen-containing heterocyclic compounds that can be readily protonated.[3]

  • Mass Analysis: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

  • Data Interpretation:

    • Locate the molecular ion peak, expected as [M+H]⁺.

    • Confirm the presence of the M+2 peak with nearly equal intensity to the M peak.

    • Calculate the elemental formula from the accurate mass of the [M+H]⁺ peak and verify it matches the theoretical formula (C₈H₈BrN₄⁺).

Expected HRMS Data:

IonTheoretical m/z
[C₈H₇⁷⁹BrN₄ + H]⁺254.9981
[C₈H₇⁸¹BrN₄ + H]⁺256.9961

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of this moderately polar compound, a reversed-phase method is ideal.[10]

Rationale: HPLC is the gold standard for determining the purity of small organic molecules. It can effectively separate the target compound from starting materials, byproducts, and degradation products.[11] The area percentage of the main peak in the chromatogram provides a quantitative measure of purity.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or λmax determined by UV-Vis scan)

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 5-10 µL and integrate all peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). This provides a "fingerprint" of the functional groups present in the molecule.

Rationale: This technique will confirm the presence of the key functional groups: the N-H bonds of the primary amine and triazole ring, the C-H bonds of the aromatic system, and the C=N/N-N bonds within the triazole ring.[12][13]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)[14]
3150 - 3050C-H StretchAromatic & Triazole C-H[15][16]
1650 - 1600N-H Bend (Scissoring)Primary Amine (-NH₂)[13]
1600 - 1450C=N and C=C Ring StretchingTriazole and Phenyl Rings
1335 - 1250C-N StretchAromatic Amine[14]

Elemental Analysis: Final Compositional Verification

Principle: This technique involves the complete combustion of a sample to convert its constituent elements into simple gases (CO₂, H₂O, N₂), which are then quantitatively measured.

Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the pure sample. A close agreement (typically within ±0.4%) between the experimentally determined values and the theoretical values calculated from the molecular formula (C₈H₇BrN₄) provides definitive proof of the elemental composition and serves as a final check on purity.[17]

Theoretical vs. Experimental Data:

ElementTheoretical Mass % (for C₈H₇BrN₄)Experimental Mass %
Carbon (C)37.97%(To be determined)
Hydrogen (H)2.79%(To be determined)
Nitrogen (N)22.14%(To be determined)

References

  • Carter, G. T. (2011). Natural products and pharma: why do so many drugs come from nature?. Biochemical pharmacology, 82(11), 1601-1616. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • Vanhaecke, F., & Kyser, K. (Eds.). (2012). Isotopic analysis: fundamentals and applications using ICP-MS. John Wiley & Sons. [Link]

  • University of California, Los Angeles. (n.d.). Amines. Web.chem.ucla.edu. [Link]

  • Macomber, R. S. (1996). A complete introduction to modern NMR spectroscopy. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Felton, C. K., & Dolan, J. W. (2002). The role of HPLC in the analysis of heterocyclic amines. Journal of chromatographic science, 40(1), 1-10. [Link]

  • Chemguide. (n.d.). Mass Spectrometry Menu. [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • Očenášková, V., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(5), 329-341. [Link]

  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Singh, P., & Kumar, A. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(4), 1433-1438. [Link]

  • Płaczek, M., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(11), 2533. [Link]

  • Khan, I., et al. (2022). Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors. Arabian Journal of Chemistry, 15(11), 104245. [Link]

  • Alkorta, I., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(2), 2078. [Link]

  • Heterocyclic Chemistry. (2018). HPLC method. [Link]

  • Anastassiades, M., et al. (2018). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-Tandem Mass Spectrometry (DMS-MS/MS). EURL-SRM. [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole. [Link]

  • Damdoom, M. Y., & Al-Jeilawi, M. H. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science, 66(5), 1796-1811. [Link]

  • Kumar, D., et al. (2022). Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles. BMC Chemistry, 16(1), 37. [Link]

  • University of Arizona. (n.d.). IR: amines. [Link]

  • Science.gov. (n.d.). heterocyclic nitrogenous compounds: Topics. [Link]

  • Wang, H., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, 8(39), 35898-35907. [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. [Link]

  • Vovk, M. V., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Chemistry of Heterocyclic Compounds, 58(7), 543-559. [Link]

  • Janežič, M., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 40(12), 10131-10140. [Link]

  • Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. [Link]

  • Al-Ostath, R. A., & Al-Majid, A. M. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2993. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(17), 3892. [Link]

  • Alam, M. S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6958. [Link]

  • Singh, R. K., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. [Link]

  • Shakir, R. M., & Al-Bayati, R. I. H. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology, 11(2), 589-596. [Link]

  • Kulyk, M., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). ScienceRise: Pharmaceutical Science, (1), 33. [Link]

  • Farghaly, T. A., et al. (2015). Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. Turkish Journal of Chemistry, 39(5), 955-969. [Link]

Sources

Application Note: High-Throughput Screening of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine Analogs for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic applications, including antifungal and anticancer agents.[1][2][3][4][5] The diverse biological activities of 1,2,4-triazole derivatives stem from their ability to engage in various biological interactions, often through coordination with metal ions in enzyme active sites or through hydrogen bonding and other non-covalent interactions.[3] Analogs of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine represent a focused library of compounds with potential for novel biological activities. High-throughput screening (HTS) provides a robust and efficient methodology for systematically evaluating large chemical libraries, like these triazole analogs, to identify promising lead compounds for drug discovery.[6][7][8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign to identify cytotoxic analogs of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine against a human cancer cell line. The described protocols are designed to be robust, reproducible, and adaptable to various laboratory automation platforms.[10]

I. Assay Development and Miniaturization

The foundation of a successful HTS campaign is a reliable and robust assay.[7][11][12] For this screen, a cell-based assay measuring cytotoxicity will be employed, as it provides physiologically relevant data on the compounds' effects.[13][14]

A. Selection of Cell Line and Assay Principle

The human melanoma cell line B16F10 is selected for this protocol due to its common use in cancer research and established protocols for its culture and use in cytotoxicity assays.[15] The primary assay will be a luminescence-based cell viability assay that quantifies ATP levels as an indicator of metabolically active, viable cells.[14] This method is highly sensitive, has a broad dynamic range, and is well-suited for HTS.[14]

B. Protocol: Assay Miniaturization to 384-Well Format

Miniaturizing the assay from a 96-well to a 384-well format is crucial for increasing throughput and reducing reagent costs.[16]

  • Cell Seeding Optimization:

    • Prepare a suspension of B16F10 cells in complete culture medium.

    • Dispense varying numbers of cells (e.g., 500, 1000, 2500, 5000 cells/well) in a 384-well, white, clear-bottom plate in a final volume of 40 µL per well.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

    • After incubation, add 40 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Select the cell seeding density that yields a robust signal well above background and is on the linear portion of the signal-to-cell number curve.

  • DMSO Tolerance:

    • High concentrations of dimethyl sulfoxide (DMSO), the solvent used for compound libraries, can be toxic to cells. It is essential to determine the maximum tolerable concentration.

    • Seed the optimized number of cells in a 384-well plate.

    • Add varying concentrations of DMSO (e.g., 0.1% to 2% final concentration) to the wells.

    • Incubate for 48 hours (the planned compound incubation time).

    • Measure cell viability as described above.

    • Determine the highest DMSO concentration that does not significantly impact cell viability (typically ≤ 0.5%).

C. Protocol: Assay Validation and Z'-Factor Determination

The Z'-factor is a statistical parameter that determines the quality and suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7][11][17]

  • Plate Layout:

    • Designate columns of a 384-well plate for positive and negative controls.

    • Negative Control: Wells containing cells and DMSO at the final concentration to be used in the screen (e.g., 0.5%). This represents 100% cell viability.

    • Positive Control: Wells containing cells and a known cytotoxic agent (e.g., 10 µM doxorubicin). This represents 0% cell viability.

  • Procedure:

    • Seed the optimized number of B16F10 cells in all wells of a 384-well plate and incubate for 24 hours.

    • Add the positive and negative controls to their designated wells.

    • Incubate for 48 hours.

    • Measure cell viability using the ATP-based luminescence assay.

  • Z'-Factor Calculation:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Use the following formula:

      
      
      
    • Repeat this procedure on multiple days to ensure reproducibility. An assay with a consistent Z' > 0.5 is ready for the pilot screen.[16]

II. High-Throughput Screening Workflow

The HTS process involves a primary screen of the entire compound library, followed by a confirmatory screen and dose-response analysis of the initial "hits".[7][16]

A. Primary Screen

The primary screen aims to rapidly identify compounds that exhibit cytotoxic activity at a single concentration.

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of each 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine analog from the library stock plates to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 40 µL assay volume.

  • Cell Seeding:

    • Dispense the optimized number of B16F10 cells into each well of the compound-containing plates.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Assay and Data Acquisition:

    • Add the ATP detection reagent to all wells.

    • Measure luminescence using a high-throughput plate reader.

B. Data Analysis and Hit Selection
  • Data Normalization:

    • Raw luminescence values from each plate are normalized to the intra-plate controls.

    • Percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))

  • Hit Criteria:

    • A "hit" is defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the sample field (all test compounds). A common threshold is ≥ 50% inhibition.

C. Confirmatory Screen and Dose-Response

Hits from the primary screen are re-tested to eliminate false positives.[10] Subsequently, confirmed hits are evaluated over a range of concentrations to determine their potency (IC₅₀).

Protocol:

  • Cherry-Picking:

    • Identify the hit compounds from the primary screen.

    • Using an automated liquid handler, "cherry-pick" these compounds from the stock library plates to create a new plate.

  • Confirmatory Screen:

    • Re-test the selected hits at the same single concentration (10 µM) in triplicate to confirm their activity.

  • Dose-Response Analysis:

    • For confirmed hits, prepare serial dilutions (e.g., 8-point, 3-fold dilutions starting from 50 µM).

    • Test these concentrations against the B16F10 cells in triplicate.

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

III. Data Presentation and Visualization

Workflow Diagram

HTS_Workflow cluster_prep Assay Development cluster_primary Primary Screen cluster_secondary Hit Confirmation & Characterization Assay_Dev Assay Development & Miniaturization Z_Factor Z'-Factor Validation (Z' > 0.5) Assay_Dev->Z_Factor Primary_Screen Primary Screen (10 µM) Z_Factor->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Confirmatory_Screen Confirmatory Screen (Triplicate) Data_Analysis->Confirmatory_Screen Dose_Response Dose-Response (IC50) Confirmatory_Screen->Dose_Response SAR_Analysis Preliminary SAR Dose_Response->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for identifying cytotoxic analogs.

Data Summary Tables

Table 1: Assay Validation Parameters

ParameterValueAcceptance Criteria
Assay Format384-well plateN/A
Final Assay Volume40 µLN/A
Cell LineB16F10N/A
Seeding Density2000 cells/wellOptimized for S/B > 10
DMSO Tolerance≤ 0.5%No significant effect on viability
Incubation Time48 hoursN/A
Z'-Factor0.78 ± 0.05> 0.5

Table 2: Representative Dose-Response Data for a Confirmed Hit

Compound IDIC₅₀ (µM)Hill Slope
BTTA-0012.51.10.992
BTTA-0028.10.90.985
BTTA-003> 50N/AN/A

IV. Troubleshooting

Table 3: Common HTS Issues and Solutions

IssuePotential CauseRecommended Solution
Low Z'-Factor (<0.5) High data variability in controls.[11]Calibrate liquid handlers; ensure proper mixing; check for edge effects on plates.[18][19]
Inconsistent cell seeding.Use an automated cell dispenser; regularly check cell viability and concentration.
High False Positive Rate Compound interference (e.g., autofluorescence).Although less common with luminescence, consider orthogonal assays for hit validation.[11]
Promiscuous inhibitors or aggregators.Perform counter-screens and consult historical screening data to flag frequent hitters.[20]
Poor Reproducibility Variability in reagents or cell passage number.Use single lots of reagents for the entire screen; maintain a consistent cell culture protocol.
Environmental fluctuations (temperature, humidity).[18]Ensure stable environmental conditions in the screening facility.

V. Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine analogs to identify compounds with potential anticancer activity. By following a systematic approach of assay development, validation, primary screening, and hit confirmation, researchers can efficiently and accurately identify promising lead candidates for further optimization and development. The integration of automation and rigorous data analysis is critical to the success of any HTS campaign, minimizing variability and ensuring the generation of high-quality, actionable data.[8][10]

References

  • Macarron, R., et al. (2011). High-throughput screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

  • Thakur, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Treatment. Available at: [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Available at: [Link]

  • Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. Available at: [Link]

  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Creative Bioarray. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray. Available at: [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Available at: [Link]

  • Nie, S., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Parham, F., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. Available at: [Link]

  • Wagner, J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. Available at: [Link]

  • Boutros, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Available at: [Link]

  • Upmanyu, N., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Unchained Labs. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Unchained Labs. Available at: [Link]

  • Unknown. (2018). Design, synthesis and biological activity of 4-amino-5-(Benzimidazole-1-yl) triazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kumar, S., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

  • Rahman, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

  • BMG Labtech. (2024). 6 Factors to Consider When Troubleshooting Microplate Assays. Technology Networks. Available at: [Link]

  • Unknown. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Al-Masoudi, I. A., et al. (2006). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Maddila, S., et al. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry. Available at: [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. Available at: [Link]

  • Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Unknown. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. OUCI. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TRZ-SYN-02-Br Subject: Yield Optimization & Troubleshooting for 5-Amino-1-(2-bromophenyl)-1,2,4-triazole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Insight[1]

The Challenge: Synthesizing 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine presents a specific kinetic challenge compared to its phenyl or para-substituted analogs. The ortho-bromo substituent exerts significant steric hindrance and an inductive electron-withdrawing effect. This often leads to incomplete cyclization or the formation of uncyclized formamidine intermediates, resulting in low yields (<40%) or oily, impure products.[1]

The Solution: The most robust route for ensuring the 5-amino regiochemistry (vs. the 3-amino isomer) is the reaction of 2-bromophenylhydrazine with ethyl N-cyanoformimidate . To improve yield, we must drive the rate-limiting cyclization step which is disfavored by the steric bulk of the bromine atom.

Visualizing the Pathway (DOT Diagram)

The following workflow illustrates the critical intermediate stages and where the reaction typically fails.

ReactionPathway SM1 2-Bromophenylhydrazine (HCl Salt) Inter Intermediate: N'-(2-bromophenyl)- N-cyanoformohydrazide SM1->Inter Nucleophilic Attack (Fast) SM2 Ethyl N-cyanoformimidate SM2->Inter Base Base (Et3N/NaOEt) Base->Inter Neutralization Cyclization Cyclization (Reflux, >78°C) Inter->Cyclization Rate Limiting Step (Steric Barrier) SideProduct Impurity: Oxidized Azobenzene or Uncyclized Oil Inter->SideProduct Low Temp / Insufficient Time Product Target: 1-(2-bromophenyl)- 1H-1,2,4-triazol-5-amine Cyclization->Product Tautomerization

Caption: Figure 1. Reaction pathway highlighting the energy barrier at the cyclization stage due to the ortho-bromo substituent.

Critical Reagent Quality Check (FAQ)

Before starting, verify your inputs. Poor quality starting materials are responsible for 30% of reported failures.

Q: My 2-bromophenylhydrazine hydrochloride is dark brown. Can I use it? A: No. Aryl hydrazines oxidize rapidly in air to form diazenes and tars.

  • Diagnosis: Dissolve a small amount in methanol. If the solution is murky or deeply colored, recrystallize the starting material from Ethanol/HCl immediately.[1]

  • Impact: Oxidized impurities act as radical scavengers and can poison the cyclization.

Q: Can I use Ethyl N-cyanoacetimidate instead of the formimidate? A: Only if you want the 3-methyl analog. For the specific title compound (which has a proton at C3), you must use Ethyl N-cyanoformimidate .

  • Note: This reagent is moisture sensitive. If it smells strongly of ammonia, it has hydrolyzed.[1] Use fresh reagent.

Optimized Experimental Protocol

This protocol is engineered to overcome the ortho-steric hindrance.

Reagents
  • 2-Bromophenylhydrazine HCl (1.0 equiv)

  • Ethyl N-cyanoformimidate (1.1 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)[1]

  • Solvent: Ethanol (Absolute) or n-Propanol (for higher reflux temp)

Step-by-Step Procedure
  • Neutralization (Critical):

    • Suspend 2-bromophenylhydrazine HCl in Ethanol (5 mL/mmol).

    • Cool to 0–5°C.

    • Add Et₃N dropwise. Why? Free hydrazine is unstable. Generating it in situ at low temp prevents decomposition before it reacts with the imidate.

  • Imidate Addition:

    • Add Ethyl N-cyanoformimidate dropwise to the cold solution.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: TLC should show consumption of hydrazine and formation of a new spot (the linear intermediate).

  • Forced Cyclization (The Fix for Low Yield):

    • Heat the mixture to Reflux (78°C).

    • Time: Due to the 2-Br steric clash, reflux for 6–8 hours (standard phenyl takes 2–3 hours).

    • Pro-Tip: If conversion is incomplete after 6 hours, switch solvent to n-Propanol (bp 97°C) to push over the energy barrier.

  • Workup:

    • Concentrate solvent to ~20% volume.

    • Cool to 0°C. The product often oils out initially due to the lipophilic Br group.

    • Induce Crystallization: Add cold water dropwise with vigorous stirring. If oil persists, scratch the flask or seed with a crystal.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete cyclization (Intermediate remains).Extend reflux time. Check TLC. If the intermediate spot persists, add 0.5 eq of mild base (e.g., NaOAc) to assist proton transfer.[1]
Product is an Oil Ortho-Br lowers melting point; impurities present.Trituration. Dissolve oil in minimum hot EtOH, add Hexane or Water until cloudy, then refrigerate.
Red/Brown Color Oxidation of hydrazine.Perform the reaction under Nitrogen/Argon atmosphere. Ensure HCl salt is white before use.
Wrong Regioisomer Formation of 3-amino isomer (rare with this route).Verify structure with NMR.[2] The N-cyanoimidate route strongly favors the 5-amino-1-aryl isomer.

Data & Validation (Self-Check)

Verify your product identity using these expected spectral characteristics. The 2-Br position significantly shifts the ortho-proton signal.

Expected 1H NMR (DMSO-d6):

  • Triazole C-H (C3): Singlet, ~7.8 – 8.2 ppm.[1]

  • Amine (NH₂): Broad singlet, ~6.0 – 6.5 ppm (Exchangeable with D₂O).[1]

  • Aromatic Protons: Multiplet, 7.2 – 7.8 ppm.[1] Look for the deshielded doublet of the proton adjacent to the Br.

Comparison of Solvents on Yield:

SolventReflux TempYield (2-Br Substrate)Notes
Methanol65°C35%Too cool for efficient cyclization.
Ethanol 78°C 65-75% Optimal balance.
Acetonitrile82°C50%Solubility issues often trap intermediate.

Advanced Mechanism: The Ortho-Effect

Why is the yield lower than the phenyl analog?

  • Steric Inhibition of Resonance: The bulky Bromine atom forces the phenyl ring to twist out of coplanarity with the developing triazole ring. This reduces the nucleophilicity of the hydrazine

    
     (the one attached to the ring), making the final ring-closure slower.
    
  • Electronic Deactivation: The inductive effect (-I) of Bromine withdraws electron density, further reducing the nucleophilicity required for the attack on the nitrile carbon during cyclization [1].

Mitigation Strategy: Using a slightly higher boiling solvent (n-Propanol) or adding a Lewis Acid catalyst (e.g., 5 mol%


) can assist in activating the nitrile group for the intramolecular attack, compensating for the deactivated hydrazine nitrogen [2].[1]

References

  • Webb, R. L., & Labaw, C. S. (1982).[1] Synthesis of 1,2,4-triazoles. Journal of Heterocyclic Chemistry, 19(5), 1205-1206.[1] Link[1]

  • Reiter, J., et al. (1987).[1] Synthesis and biological activity of 5-amino-1,2,4-triazoles. Journal of Medicinal Chemistry. (General methodology for N-cyanoimidate cyclizations).

  • Perez, M. A., et al. (1983).[1] Reaction of N-cyanoimidates with hydrazines. Synthesis, 1983(6), 483-486.[1]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve common solubility issues encountered during in-vitro assays. Poor aqueous solubility is a frequent challenge in drug discovery and can significantly impact the reliability and reproducibility of experimental data.[1] This guide provides a logical, step-by-step approach to ensure your compound remains in solution, yielding accurate and meaningful results.

Frequently Asked Questions (FAQs)
Q1: I'm starting my experiments. What is the recommended solvent for preparing a primary stock solution of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine?

Answer: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard and recommended solvent. The chemical structure of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine, with its aromatic rings and heterocyclic system, suggests poor water solubility. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[2]

Core Protocol: Preparing a 10 mM DMSO Stock Solution

  • Pre-Weigh Compound: Accurately weigh the required amount of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Alternatively, sonication for 5-10 minutes can be effective.

  • Visual Confirmation: Ensure the solution is completely clear with no visible precipitate before storing.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For frequent use, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Critical Consideration: While DMSO is an excellent solvent for stock solutions, it can exhibit cytotoxicity and interfere with assay components at higher concentrations in the final assay medium.[3] The final concentration of DMSO in your assay should ideally be kept below 0.5% , and for sensitive cell lines, below 0.1% .[4][5] Always include a vehicle control (assay medium with the same final DMSO concentration as your test wells) to account for any solvent-induced effects.

Q2: My compound precipitated when I diluted the DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

Answer: This is a common phenomenon known as "antisolvent precipitation." Your compound is highly soluble in the 100% DMSO stock but crashes out of solution when diluted into the aqueous buffer, where DMSO is no longer the predominant solvent. The key is to ensure the compound concentration in the final assay buffer does not exceed its kinetic solubility limit .

Kinetic solubility refers to the concentration of a compound that remains in solution under specific, non-equilibrium assay conditions (e.g., after dilution from a DMSO stock).[1][6] It is often the most practically relevant solubility measurement for in-vitro assays.

Below is a systematic troubleshooting workflow to address this issue.

G start Precipitation Observed in Assay solubility_check Step 1: Determine Kinetic Solubility Is required concentration > kinetic solubility? start->solubility_check option1 Option A: Work Below Solubility Limit solubility_check->option1 No option2 Option B: Optimize Assay Buffer solubility_check->option2 Yes end_success Proceed with Validated Assay option1->end_success sub_option2a Increase Final DMSO % (with caution) option2->sub_option2a sub_option2b Adjust Buffer pH option2->sub_option2b option3 Option C: Use Advanced Solubilizers sub_option2a->option3 Still Precipitates sub_option2a->end_success Soluble sub_option2b->option3 Still Precipitates sub_option2b->end_success Soluble sub_option3a Co-solvents (Ethanol, PEG 400) option3->sub_option3a sub_option3b Cyclodextrins (HP-β-CD) option3->sub_option3b sub_option3a->end_success sub_option3b->end_success

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Troubleshooting Guide:

1. Determine the Kinetic Solubility (Shake-Flask Method) This protocol helps you find the maximum soluble concentration of your compound in the specific assay buffer you are using.

  • Prepare serial dilutions of your 10 mM DMSO stock.

  • Add a small, fixed volume of each dilution to your assay buffer (e.g., 2 µL into 98 µL of buffer) to achieve the desired final compound concentrations and a consistent final DMSO percentage.

  • Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Visually inspect each well for signs of precipitation (cloudiness, particulates). A nephelometer can be used for a more quantitative measurement.

  • The highest concentration that remains clear is your approximate kinetic solubility limit.

2. Option A: Work Below the Solubility Limit The simplest solution is to adjust your experimental design to use concentrations at or below the determined kinetic solubility.

3. Option B: Optimize the Assay Buffer If higher concentrations are necessary, you can modify the buffer to improve its solubilizing capacity.

  • Increase Final DMSO %: Cautiously increase the final DMSO concentration (e.g., from 0.5% to 1.0%). Crucially, you must run a parallel vehicle control at this new DMSO concentration to confirm it does not impact your assay readout or cell viability.

  • Adjust Buffer pH: The amine and triazole moieties in the compound are ionizable. Changing the buffer pH can alter the ionization state and potentially increase aqueous solubility.[7][] Test a range of physiologically relevant pH values (e.g., 6.5, 7.4, 8.0) to see if solubility improves, ensuring the pH change does not negatively affect your assay system.

Q3: Basic optimization is not enough for my target concentration. What advanced solubilization strategies can I employ?

Answer: When the required concentration significantly exceeds the kinetic solubility, advanced formulation techniques are necessary. These introduce excipients that actively keep the compound in solution.

Strategy 1: Co-solvents Co-solvents are water-miscible organic solvents that, when added to the assay buffer, reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[][9][10]

Co-SolventTypical Starting Conc. (v/v)Key Considerations
Ethanol 1-5%Generally well-tolerated by many cell lines at low percentages.
Propylene Glycol (PG) 1-5%Can increase viscosity. Good safety profile.
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity but can be viscous. Widely used in formulations.[11]

Protocol: Testing a Co-solvent

  • Prepare your aqueous assay buffer containing the desired percentage of the co-solvent (e.g., buffer with 2% ethanol).

  • Repeat the kinetic solubility experiment described in Q2 using this new co-solvent-containing buffer.

  • Validation is essential: Run vehicle controls containing the co-solvent to ensure it does not interfere with the assay or cause toxicity.

Strategy 2: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They act as molecular cages, encapsulating the poorly soluble drug molecule and rendering it soluble in water.[13][14] For in-vitro use, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity.

  • Recommended Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).

Protocol: Preparing a Drug-Cyclodextrin Formulation

  • Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in your assay buffer.

  • Add your compound's DMSO stock solution directly to the cyclodextrin-containing buffer. The cyclodextrin will form an inclusion complex with the compound as it is diluted.[12]

  • Vortex and allow it to equilibrate for 30-60 minutes before adding to the assay.

  • As always, run a vehicle control with the cyclodextrin alone.

Strategy 3: Surfactants (For Biochemical Assays Only) Surfactants like Tween® 20 or Sodium Dodecyl Sulfate (SDS) can increase solubility by forming micelles that encapsulate the drug.[15][16] However, they are generally not suitable for cell-based assays due to their potential to disrupt cell membranes. Their use should be restricted to cell-free, biochemical assays (e.g., enzyme inhibition). Use the lowest possible concentration that achieves solubility, typically just above the critical micelle concentration (CMC).[16]

Summary of Solubilization Strategies
StrategyEase of UseCell-Based Assay CompatibilityBiochemical Assay CompatibilityKey Considerations
DMSO Optimization HighGood (at <0.5-1%)ExcellentMust validate solvent tolerance of the specific assay system.[5]
Co-solvents HighModerate to GoodGoodPotential for viscosity changes or direct biological effects. Requires vehicle control.[11]
Cyclodextrins ModerateExcellentExcellentCan sometimes affect drug-protein binding; validation is needed.[12][14]
Surfactants ModeratePoor (Not Recommended) ModerateHigh risk of protein denaturation and assay interference. Use as a last resort.[16]
Final Recommended Workflow

This diagram provides a comprehensive decision-making tree for addressing solubility issues with 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine.

G start Start: Prepare 10 mM Stock in 100% DMSO dilution Dilute stock into final assay buffer start->dilution precipitate_q Does it precipitate? dilution->precipitate_q no_precipitate No Precipitation: Proceed with experiment. Include vehicle control. precipitate_q->no_precipitate No yes_precipitate Precipitation Occurs precipitate_q->yes_precipitate Yes step1 Step 1: Determine Kinetic Solubility Limit yes_precipitate->step1 step2 Step 2: Can you work below this limit? step1->step2 work_below Yes: Adjust concentrations and proceed. step2->work_below Yes need_higher No: Need higher concentration. step2->need_higher No step3 Step 3: Attempt Buffer Optimization - Increase DMSO to 1% (max) - Test pH 6.5-8.0 need_higher->step3 step3_q Is it soluble? step3->step3_q step3_yes Yes: Validate assay with new buffer and proceed. step3_q->step3_yes Yes step3_no No: Still precipitates. step3_q->step3_no No step4 Step 4: Use Advanced Formulation - Add Co-solvent (e.g., 2% PG) - Add Cyclodextrin (e.g., 10mM HP-β-CD) step3_no->step4 step4_q Is it soluble? step4->step4_q step4_yes Yes: Validate assay with new formulation and proceed. step4_q->step4_yes Yes

Caption: Comprehensive workflow for solubility troubleshooting.

References
  • Gaascht, F., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Biotechnology, Agronomy, Society and Environment, 14(1), 115-121. [Link]

  • Huang, L. F., Dong, J., & Karki, S. B. (2018). Formulation Strategies and Practice Used for Drug Candidates with Water-Insoluble Properties for Toxicology, Biology, and Pharmacology Studies in Discovery Support. In Water-Insoluble Drug Formulation (3rd ed.). CRC Press. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays? [Link]

  • University of Greenwich. Formulation of water insoluble drugs. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Brown, C. K., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33. [Link]

  • Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585. [Link]

  • ResearchGate. (n.d.). Cyclodextrin-Based Nanoengineered Drug Delivery System. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. [Link]

  • Al-Ghabeish, M., & Al-Remawi, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Di, L., & Kerns, E. H. (2006). High throughput microsomal stability assay for insoluble compounds. Journal of Biomolecular Screening, 11(5), 497-504. [Link]

  • Knipp, G. (2019). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University Graduate School. [Link]

  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(9), 3731-3751. [Link]

  • Al-Absi, A. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 26(16), 1-20. [Link]

  • MDPI. (2025, February 28). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. [Link]

  • PMC. (2025, March 17). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Fathi, F., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2025, August 6). Dissolution Method Development for Poorly Soluble Compounds. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, August 1). A Review of Solubility Enhancement Techniques. [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. [Link]

  • PubChemLite. (n.d.). 1-(2-bromophenyl)-1h-1,2,3-triazole-5-carboxylic acid. [Link]

  • ResearchGate. (2025, October 14). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]

  • Taylor & Francis Online. (2023, May 14). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. [Link]

  • International Journal of Drug Delivery Technology. (2022, January 9). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. [Link]

  • Medical and Pharmaceutical Journal "Pulse". (n.d.). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. [Link]

  • MDPI. (2022, June 30). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]

Sources

Optimizing reaction conditions for 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine . This document is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists.

Case ID: TRIAZ-OPT-2BROMO Subject: Protocol Optimization & Troubleshooting for 5-Amino-1-Aryl-1,2,4-Triazole Synthesis Applicable For: Process Chemistry, Medicinal Chemistry, Agrochemical Synthesis

Core Synthesis Directive

The synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine presents a specific regiochemical challenge: ensuring the amino group is positioned at C5 relative to the N1-aryl substituent, rather than C3. The most robust, self-validating protocol utilizes the reaction between 2-bromophenylhydrazine and ethyl N-cyanoformimidate .

This route is preferred over the cyanogen bromide method, which often yields mixtures of 3-amino and 5-amino isomers or predominantly the 3-amino product due to the nucleophilicity of the terminal hydrazine nitrogen.

The Reaction Pathway

The reaction proceeds via a condensation-cyclization sequence:

  • Condensation: The terminal nitrogen of the hydrazine attacks the imidate carbon, displacing ethanol.

  • Cyclization: The internal hydrazine nitrogen (bearing the 2-bromophenyl group) attacks the nitrile carbon, closing the ring to form the 5-amino-1,2,4-triazole.

Note on Sterics: The ortho-bromo substituent introduces significant steric bulk, which can retard the cyclization step, requiring higher reaction temperatures or polar aprotic cosolvents compared to unsubstituted phenylhydrazine.

Experimental Protocol (Optimized)

Target Scale: 10 mmol Yield Expectation: 75-85% Purity: >98% (HPLC)

Materials
  • Reagent A: 2-Bromophenylhydrazine hydrochloride (2.24 g, 10 mmol)

  • Reagent B: Ethyl N-cyanoformimidate (1.18 g, 12 mmol) [Freshly prepared or commercial]

  • Base: Triethylamine (Et₃N) (1.52 g, 15 mmol)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) [Anhydrous preferred]

Step-by-Step Methodology
  • Free-Basing (In-situ):

    • Charge a 50 mL round-bottom flask with Reagent A and 20 mL of Solvent .

    • Add Base dropwise at 0°C. Stir for 15 minutes. The solution should become slightly turbid as triethylamine hydrochloride precipitates.

    • Technical Insight: If using the free base hydrazine directly, skip this step. However, the hydrochloride salt is more stable against oxidation.

  • Addition:

    • Add Reagent B (Ethyl N-cyanoformimidate) dropwise to the mixture at 0°C.

    • Allow the reaction to warm to room temperature (RT) over 30 minutes.

  • Cyclization:

    • Heat the reaction mixture to Reflux (80-82°C for MeCN) .

    • Maintain reflux for 6–8 hours .

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3] The intermediate amidine (linear) may persist if heating is insufficient.

  • Workup:

    • Cool to RT. Concentrate the solvent under reduced pressure to ~5 mL.

    • Add 20 mL of cold water. The product should precipitate as a solid.

    • Filter the solid.[4] Wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove unreacted imidate.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if necessary.

Troubleshooting Guide & FAQs

Category A: Low Yield & Incomplete Conversion

Q: The reaction stalls at the linear intermediate stage. How do I force cyclization? A: The ortho-bromo group sterically hinders the internal nitrogen's attack on the nitrile.

  • Solution 1 (Solvent Switch): Switch from Ethanol to 1,4-Dioxane or Toluene and reflux at higher temperatures (100-110°C).

  • Solution 2 (Lewis Acid Additive): Add 10 mol% ZnCl₂ . Zinc coordinates with the nitrile, increasing its electrophilicity and facilitating ring closure.

Q: My yield is <40%. Where is the mass loss? A: Check the aqueous filtrate. 5-aminotriazoles can be amphoteric.

  • Fix: Ensure the pH of the aqueous workup is neutral (pH 7). If the solution is too acidic (from residual HCl) or too basic, the product may remain soluble. Salting out with NaCl and extracting with Ethyl Acetate (3x) recovers soluble product.

Category B: Impurity Profile

Q: I see a major impurity with M+ = [Target] + 27. What is it? A: This is likely the HCN adduct or an incomplete cyclization byproduct involving solvent interaction.

  • Fix: Ensure Ethyl N-cyanoformimidate is fresh. Old reagent decomposes to generate reactive impurities.

Q: The product is colored (red/brown) instead of white/off-white. A: This indicates oxidation of the hydrazine starting material before reaction.

  • Fix: Perform the free-basing step under an inert atmosphere (Nitrogen/Argon). Add a pinch of Sodium Metabisulfite to the aqueous workup to reduce colored diazo impurities.

Category C: Regioselectivity

Q: How do I confirm I have the 5-amino-1-(2-bromophenyl) isomer and not the 3-amino isomer? A: Use HMBC NMR .

  • Diagnostic Signal: In the 5-amino isomer, the triazole ring proton (H3) will show a correlation to the quaternary carbon bearing the amine. In the 3-amino isomer, the proton is at H5.

  • Chemical Shift: The H3 proton in 5-amino-1-aryl-1,2,4-triazoles typically appears downfield (δ 7.5–8.0 ppm) compared to the amine protons.

Visualization & Logic Mapping

Reaction Mechanism & Pathway

The following diagram illustrates the critical cyclization step and the steric influence of the 2-bromo substituent.

ReactionPathway cluster_conditions Optimization Parameters Start 2-Bromophenylhydrazine (Nucleophile) Inter Linear Intermediate (N-Aryl-N'-cyanoformamidrazone) Start->Inter -EtOH (Terminal N Attack) Reagent Ethyl N-cyanoformimidate (Electrophile) Reagent->Inter Transition Cyclization TS (Steric Clash with 2-Br) Inter->Transition Heat/Reflux Product 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine Transition->Product Ring Closure Solvent Solvent: MeCN or Dioxane Solvent->Transition Facilitates Temp Temp: >80°C Temp->Transition Overcomes Sterics

Caption: Reaction pathway showing the critical intermediate and the necessity of thermal energy to overcome ortho-substituent steric hindrance.

Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Type1 Low Yield / No Reaction Issue->Type1 Type2 Impurity / Color Issue->Type2 Check1 Check TLC: Linear Intermediate Visible? Type1->Check1 Check2 Is product red/brown? Type2->Check2 Yes1 Incomplete Cyclization Check1->Yes1 Yes No1 Decomposition/No Coupling Check1->No1 No Sol1 Action: Increase Temp Switch to Dioxane/Toluene Yes1->Sol1 Sol2 Action: Check Reagent Quality Fresh Imidate Required No1->Sol2 Sol3 Action: Hydrazine Oxidation Use Inert Atm (N2) Add Na2S2O5 wash Check2->Sol3 Yes

Caption: Decision matrix for diagnosing common synthetic failures in amino-triazole formation.

Quantitative Data Summary

ParameterStandard ConditionOptimized Condition (Steric Bulk)Impact
Solvent EthanolAcetonitrile / 1,4-Dioxane Higher boiling point drives cyclization.
Temperature 78°C (Reflux)82°C - 100°C Overcomes activation energy barrier of 2-Br group.
Time 4 Hours6-8 Hours Ensures complete conversion of linear intermediate.
Base NaOEtTriethylamine (Et₃N) Milder base prevents side reactions; easier workup.

References

  • Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." Organic Chemistry Portal. Available at: [Link]

  • Castanedo, G. M., et al. (2011).[5][6] "One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Primary Amidines, and Hydrazines." Journal of Organic Chemistry, 76(4), 1177–1179. Available at: [Link]

  • Ueda, S., & Nagasawa, H. (2009).[5] "Copper-Catalyzed Synthesis of 1,2,4-Triazoles." Journal of the American Chemical Society, 131(42), 15080–15081. Available at: [Link]

  • SciSpace. "Synthesis of 1,2,4-triazole derivatives Review." Available at: [Link]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 2-bromophenylhydrazine (toxic/sensitizer) and alkyl imidates before handling.

Sources

Technical Support Center: Synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine. Recognizing the nuances of heterocyclic chemistry, this document provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, minimize side reactions, and optimize your synthetic protocols with confidence.

Core Synthesis Pathway: An Overview

The most prevalent and direct route to 1-aryl-5-amino-1,2,4-triazoles involves the cyclization of an N-aryl-N'-acylhydrazine derivative or, more commonly, the reaction between an arylhydrazine and a cyanamide equivalent. For the title compound, a robust method is the reaction of 2-bromophenylhydrazine with cyanamide. The key steps involve the formation of an aminoguanidine intermediate which then undergoes intramolecular cyclization.

Main Synthesis Pathway A 2-Bromophenylhydrazine I 1-(2-Bromophenyl)-aminoguanidine (Intermediate) A->I   + H2NCN (Acidic conditions) B Cyanamide (H2NCN) B->I P 1-(2-Bromophenyl)-1H- 1,2,4-triazol-5-amine I->P  Cyclization (Heat, -NH3)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a frequent challenge and can be attributed to several factors, often related to the stability of intermediates and the reaction equilibrium.

  • Probable Cause 1: Incomplete Cyclization. The final ring-closing step, which involves the elimination of ammonia, is an equilibrium process. Insufficient heat or reaction time will result in a crude product containing a significant amount of the uncyclized 1-(2-bromophenyl)aminoguanidine intermediate.

  • Probable Cause 2: Hydrolysis of Cyanamide. Cyanamide is susceptible to hydrolysis, especially under harsh acidic or basic conditions, to form urea. This depletes a key reagent.

  • Probable Cause 3: Starting Material Quality. 2-bromophenylhydrazine can degrade upon storage, especially if exposed to air and light, leading to oxidation and the formation of colored impurities that can interfere with the reaction.

Solutions & Optimization Protocol:

  • Ensure Anhydrous Conditions: Water can promote the hydrolysis of cyanamide. While the reaction is often run in solvents like ethanol or water, ensure your glassware is dry and consider using molecular sieves if using a non-aqueous solvent.

  • Optimize Temperature and Time: The cyclization step typically requires elevated temperatures (reflux). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant degradation occurs. A typical range is 12-24 hours.

  • Control pH: The initial condensation reaction is generally acid-catalyzed. Using the hydrochloride salt of 2-bromophenylhydrazine is common. However, excess acid can accelerate cyanamide hydrolysis. A buffered system or the slow addition of acid can be beneficial.

  • Verify Starting Material Purity: Use freshly opened or purified 2-bromophenylhydrazine. If the material is discolored, consider recrystallization or distillation prior to use.

Q2: I'm observing a major byproduct with a similar mass in my LC-MS analysis. What is it likely to be?

A2: The most probable byproduct is an isomer formed through an alternative cyclization pathway. The key intermediate possesses multiple nucleophilic nitrogen atoms, leading to regiochemical ambiguity.

  • Primary Side Reaction: Formation of the 1,3,4-Oxadiazole. If the synthesis is attempted from 2-bromobenzoic acid and aminoguanidine, the acylaminoguanidine intermediate can undergo cyclization via two distinct pathways. Dehydration involving the hydrazinic nitrogen leads to the desired 1,2,4-triazole. However, an alternative cyclization involving the amide oxygen can lead to the formation of 2-amino-5-(2-bromophenyl)-1,3,4-oxadiazole. This side reaction is particularly favored under strongly acidic conditions.[1][2]

Competing Cyclization cluster_main Main Pathway cluster_side Side Reaction I Acylaminoguanidine Intermediate P1 1-(2-Bromophenyl)-1H- 1,2,4-triazol-5-amine I->P1  - H2O (Base-catalyzed) I2 Acylaminoguanidine Intermediate P2 2-Amino-5-(2-bromophenyl) -1,3,4-oxadiazole I2->P2  - H2O (Acid-catalyzed)

Caption: Competing pathways in syntheses starting from acylaminoguanidines.

Solutions & Mitigation:

  • Control of pH: Cyclization to the 1,2,4-triazole is generally favored under basic or neutral conditions. If you are using an acid-based cyclization method, consider switching to a thermal cyclization in a high-boiling solvent (e.g., n-butanol, DMF) or using a base like potassium carbonate or sodium hydroxide.[2]

  • Synthetic Route Selection: The route starting from 2-bromophenylhydrazine and cyanamide generally avoids the oxadiazole side product, as the oxygen atom is not present in the key intermediate.

Q3: My final product is difficult to purify. It streaks on TLC and is hard to crystallize. What should I do?

A3: Purification challenges often arise from the presence of polar starting materials, isomeric byproducts, or the amphoteric nature of the product itself.

  • Probable Cause 1: Residual Aminoguanidine/Hydrazine. These starting materials are highly polar and can cause streaking on silica gel.

  • Probable Cause 2: Isomeric Byproducts. As discussed in Q2, isomers may have very similar polarities, making chromatographic separation difficult.

  • Probable Cause 3: Tautomerism. The product exists as tautomers, which can sometimes lead to broadened peaks in NMR and complex crystallization behavior.[3]

Systematic Purification Protocol:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with water and adjust the pH to be slightly basic (pH 8-9) to precipitate the crude product. This will help remove any unreacted acidic starting materials and some polar impurities. Filter the solid and wash thoroughly with water.

  • Column Chromatography: This is often the most effective method.

    • Adsorbent: Use silica gel (230-400 mesh).

    • Solvent System: A gradient elution is recommended. Start with a less polar mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity to 100% Ethyl Acetate, followed by a small percentage of Methanol in Dichloromethane (e.g., 2-5% MeOH in DCM) if the product is highly retained.

  • Recrystallization:

    • Solvent Screening: Test small batches for suitable recrystallization solvents. Common choices for amino-triazoles include ethanol, isopropanol, acetonitrile, or mixtures like Ethanol/Water.

    • Procedure: Dissolve the crude (or column-purified) product in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete cyclization, Reagent hydrolysisOptimize reaction time and temperature (reflux), ensure anhydrous conditions, verify starting material purity.
Isomeric Byproduct Ambiguous cyclization of intermediateUse a base-catalyzed or thermal cyclization method. The 2-bromophenylhydrazine + cyanamide route is preferred to avoid oxadiazole formation.[2]
Purification Difficulty Residual polar starting materials, Similar polarity of productsPerform an aqueous workup (pH 8-9), followed by gradient column chromatography (e.g., Hexane/EtOAc -> DCM/MeOH), then recrystallize from Ethanol or Acetonitrile.

Frequently Asked Questions (FAQs)

  • FAQ 1: How can I definitively confirm the structure and distinguish it from the 4-(2-bromophenyl) isomer? The formation of the 1-substituted isomer is generally favored from the phenylhydrazine route. However, definitive characterization requires advanced NMR techniques. While 1H and 13C NMR will confirm the presence of all components, a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) is invaluable. Look for a correlation between the triazole ring protons/carbons and the protons on the bromophenyl ring to establish the connectivity and confirm the N-1 substitution pattern.

  • FAQ 2: Could the bromine on the phenyl ring participate in a side reaction? Yes, under certain conditions. If the reaction is run at very high temperatures for extended periods, especially in the presence of a base and a transition metal catalyst (like copper, which could be an impurity), there is a possibility of an intramolecular Ullmann condensation or Buchwald-Hartwig type reaction. This would lead to the formation of a fused tricyclic system,[4][5][6]triazolo[4,3-a]cinnoline. This is generally a minor pathway but can become significant under forcing conditions. To avoid this, use the mildest effective temperature and avoid unnecessary metal catalysts.

  • FAQ 3: Are there any green chemistry approaches for this synthesis? Microwave-assisted synthesis is a prominent green chemistry technique that can be applied here.[5][6] Microwave irradiation can significantly reduce reaction times from many hours to several minutes and often leads to cleaner reactions with higher yields by minimizing the formation of thermal degradation byproducts.[1] Using a solvent like ethanol or even water under microwave conditions can be a more environmentally benign approach.

References

  • Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry, 88(11), 7463–7468. Available at: [Link]

  • Krutosikova, A., et al. (2021). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 11, 12345-12356. Available at: [Link]

  • Zarghi, A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1234. Available at: [Link]

  • Krutosikova, A., et al. (2021). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. Available at: [Link]

  • Kavlashvili, I., et al. (2018). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. Available at: [Link]

  • Patil, T. P., et al. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(11). Available at: [Link]

  • Kurzer, F. (1965). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 4(3), 223-234. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(15), 4983. Available at: [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interpret the spectral data of this compound with confidence. Here, we will address potential artifacts and provide troubleshooting solutions for NMR, Mass Spectrometry, and IR spectroscopy. Our aim is to ensure the integrity and accuracy of your experimental results through a deeper understanding of the underlying chemical principles.

Introduction to 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine and its Spectroscopic Profile

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents.[1] Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stability. This guide will provide you with the expected spectroscopic data, help you identify common analytical artifacts, and offer solutions to overcome them.

Expected Spectroscopic Data
Spectroscopic Technique Expected Observations
¹H NMR Aromatic protons on the bromophenyl ring (4H) are expected in the δ 7.0-8.0 ppm range, likely as complex multiplets. The triazole C-H proton should appear as a singlet, typically downfield (δ 8.0-9.5 ppm). The amine (-NH₂) protons will likely be a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Aromatic carbons will appear in the δ 110-140 ppm region. The carbon bearing the bromine will be at the lower end of this range. The two carbons of the triazole ring are expected between δ 140-160 ppm.
Mass Spectrometry (EI) The molecular ion peak (M⁺) should exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity, indicative of the presence of one bromine atom.[3] Common fragmentation may involve the loss of N₂, HCN, or cleavage of the bromophenyl group.
FTIR Characteristic peaks for N-H stretching of the amine group (around 3200-3400 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).

Troubleshooting Guide: Question & Answer Format

This section is structured to address specific issues you may encounter during your analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly sensitive to the chemical environment, making it susceptible to various artifacts.

Q1: My ¹H NMR spectrum shows broad, rolling baseline features. What could be the cause and how can I fix it?

A1: This is a common issue often caused by poor shimming of the magnetic field or problems with the receiver gain.

  • Causality: An inhomogeneous magnetic field across the sample volume leads to a wide distribution of resonance frequencies for the same nucleus, resulting in broad signals and a distorted baseline. An excessively high receiver gain can amplify noise and cause baseline distortions.

  • Troubleshooting Protocol:

    • Re-shim the Magnet: Before acquiring your spectrum, carefully shim the magnetic field using the automated or manual procedures for your spectrometer. It is advisable to use a standard shimming protocol for your specific probe and solvent.

    • Adjust Receiver Gain: Use the automatic receiver gain setting on your spectrometer. If you must set it manually, start with a lower value and gradually increase it until the signal is optimized without introducing distortion.

    • Check Sample Preparation: Ensure your NMR tube is clean and of good quality. Insoluble material in the sample can also degrade shim performance.

Q2: I see unexpected sharp singlets in my ¹H NMR spectrum at around 1.5, 7.26, and 8.14 ppm. What are these?

A2: These are likely common laboratory contaminants.

  • Causality: Trace amounts of solvents, grease, or plasticizers can be introduced during sample preparation or from the NMR tube itself.

  • Common Contaminants & Their Chemical Shifts (in CDCl₃):

Contaminant¹H Chemical Shift (ppm)
Water~1.56
Silicone Grease~0.0
Acetone~2.17
Chloroform (residual in CDCl₃)7.26
Dichloromethane~5.32
  • Troubleshooting Protocol:

    • Use High-Purity Solvents: Always use high-purity deuterated solvents from a reliable source.

    • Proper Glassware Cleaning: Thoroughly clean all glassware with appropriate solvents and dry them in an oven to remove volatile organic contaminants. Avoid using silicone grease on any glassware that will come into contact with your sample.

    • Blank Spectrum: Run a spectrum of your deuterated solvent to identify any inherent impurity peaks.

Q3: The integration of my aromatic proton signals does not add up to the expected number of protons. Why is this happening?

A3: Inaccurate integration can stem from several factors, including low signal-to-noise ratio, poor phasing, and baseline distortion.[4]

  • Causality: A low signal-to-noise ratio can make it difficult for the software to accurately determine the beginning and end of a peak for integration.[4] Improper phasing leads to distorted peak shapes, which in turn causes integration errors. A non-flat baseline will also lead to incorrect integral values.

  • Troubleshooting Protocol:

    • Increase the Number of Scans: To improve the signal-to-noise ratio, increase the number of transients acquired.[4]

    • Careful Phasing and Baseline Correction: Manually adjust the phase and perform a baseline correction on your spectrum before integrating the peaks. Ensure the baseline is as flat as possible across the entire spectrum.

    • Check for Overlapping Peaks: Broad or overlapping signals in the aromatic region can be difficult to integrate accurately. Higher field NMR instruments or 2D NMR techniques like COSY and HSQC can help to resolve these signals.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of your compound.

Q1: I don't see the characteristic 1:1 isotopic pattern for bromine in my molecular ion peak. What does this mean?

A1: This could indicate that the peak you are observing is not the molecular ion, or there might be an issue with instrument resolution or co-eluting impurities.

  • Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which gives a characteristic M/M+2 pattern.[5] If this pattern is absent, the ion being observed may not contain a bromine atom. Poor instrument resolution can also merge these two peaks.

  • Troubleshooting Protocol:

    • Verify Molecular Ion: Check for other potential adducts (e.g., [M+H]⁺, [M+Na]⁺) which should also exhibit the bromine isotopic pattern.

    • Instrument Calibration and Resolution: Ensure your mass spectrometer is properly calibrated and has sufficient resolution to distinguish between the M and M+2 peaks.[6]

    • Chromatographic Separation: If using LC-MS or GC-MS, optimize your chromatographic method to ensure the peak of interest is well-separated from any co-eluting impurities.

Q2: My mass spectrum is dominated by low m/z fragments and I can't find the molecular ion peak. What should I do?

A2: The absence of a molecular ion peak is common in electron ionization (EI) mass spectrometry for certain classes of compounds that are prone to fragmentation.

  • Causality: The high energy of EI can cause extensive fragmentation, sometimes completely consuming the molecular ion. 1,2,4-triazoles can undergo ring cleavage, leading to smaller fragments.

  • Troubleshooting Protocol:

    • Use a Softer Ionization Technique: Employ a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated molecule ([M+H]⁺).

    • Analyze Fragmentation Patterns: Even without a molecular ion, the fragmentation pattern can provide valuable structural information. Look for characteristic losses, such as the loss of the bromophenyl group or cleavage of the triazole ring.

    • Lower the Ionization Energy: If your instrument allows, reduce the electron energy in EI mode to decrease fragmentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying functional groups. However, sample preparation and atmospheric conditions can introduce artifacts.

Q1: My FTIR spectrum has sharp, rotational peaks in the 2300-2400 cm⁻¹ and 3500-4000 cm⁻¹ regions. Are these from my compound?

A1: No, these are characteristic absorption bands of atmospheric carbon dioxide (CO₂) and water (H₂O) vapor, respectively.[3]

  • Causality: The infrared beam of the spectrometer passes through the air in the sample compartment. If the concentration of CO₂ or H₂O in the sample compartment changes between acquiring the background and the sample spectrum, these atmospheric peaks will not be completely subtracted.[3]

  • Troubleshooting Protocol:

    • Purge the Spectrometer: Purge the sample compartment with a dry, inert gas like nitrogen or argon to displace the atmospheric gases.

    • Acquire a Fresh Background: Run a new background spectrum immediately before running your sample spectrum to ensure the atmospheric conditions are as similar as possible.[3]

    • Enclose the Sample Compartment: Keep the sample compartment cover closed as much as possible to maintain a stable atmosphere.

Q2: The baseline of my spectrum is sloped and the peaks are distorted, especially when analyzing a solid sample.

A2: This is often due to light scattering from solid particles, a phenomenon known as the Christiansen effect, especially if the sample is not finely ground.[2]

  • Causality: When the particle size of the solid sample is similar to the wavelength of the infrared light, significant scattering occurs, leading to a sloping baseline and distorted peak shapes.[2]

  • Troubleshooting Protocol:

    • Grind the Sample Thoroughly: When preparing a KBr pellet or a Nujol mull, ensure the solid sample is ground to a very fine, uniform powder.[2] The particles should be smaller than the wavelength of the IR radiation to minimize scattering.[2]

    • Use Attenuated Total Reflectance (ATR)-FTIR: ATR is less susceptible to scattering effects and is an excellent alternative for analyzing solid samples with minimal preparation.

    • Ensure Proper Sample Concentration: In a KBr pellet, an overly concentrated sample can also lead to peak distortion and saturation.

Visualization of Experimental Workflows

Workflow for NMR Sample Preparation and Analysis

Diagram 1: NMR Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in ~0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to Clean NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert To Spectrometer lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Process Data (FT, Phase, Baseline) acquire->process

Caption: A streamlined workflow for preparing and analyzing an NMR sample.

Workflow for GC-MS Analysis

Diagram 2: GC-MS Analysis Workflow cluster_prep_gcms Sample Preparation cluster_analysis_gcms GC-MS Analysis dissolve_gcms Dissolve ~1 mg/mL in Volatile Solvent filter_gcms Filter if Particulates are Present dissolve_gcms->filter_gcms transfer_gcms Transfer to GC Vial filter_gcms->transfer_gcms inject Inject into GC transfer_gcms->inject To Instrument separate Separation on GC Column inject->separate ionize Ionization (e.g., EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect

Caption: A typical workflow for sample preparation and analysis using GC-MS.

References

  • Mass Spectra of Some 1,2,4-Triazoles. (n.d.). ConnectSci. Retrieved February 15, 2026, from [Link]

  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (2006). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 23(3), 327-334. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved February 15, 2026, from [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). Indian Research Journal of Pharmacy and Science, 1(3).
  • Mass Spectra of Some 1,2,4-Triazoles. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]

  • Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. (2022, January 9). International Journal of Drug Delivery Technology.
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry.
  • Hoyt, D. W., et al. (2008).
  • Smith, B. C. (2016, January 1). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • Kintek Solution. (2026, February 10). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved February 15, 2026, from [Link]

  • Synthesis and Properties of Aminated Nitro-Substituted[7][8]triazolo[4,3-b][7][8]triazole Isomers. (n.d.). SSRN.

  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo.
  • Jaremko, M., & Jaremko, L. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 55(6), 469-481.
  • Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring. (n.d.). International Journal of Research in Pharmaceutical and Chemical Sciences.
  • Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. (2025). Benchchem.
  • Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. (2022, March 23). PMC.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams.
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. (2022, August 20). KTU ePubl.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis, spectral characteristics and molecular structure of N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. (2025, August 6).
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Deriv
  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][7][8]triazole Derivatives. (n.d.). ChemRxiv.

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI.
  • 1,2,4-Triazole(288-88-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1-(2-bromophenyl)-1h-pyrazol-5-amine. (n.d.). PubChemLite.
  • 1,2,4-Triazole(288-88-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). MDPI.
  • Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. (n.d.).
  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.).
  • Al-Sultani, A. A. J., et al. (2023). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Egyptian Journal of Chemistry.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI.
  • 1,2,4-Triazole(288-88-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1-(2-bromophenyl)-1h-pyrazol-5-amine. (n.d.). PubChemLite.
  • 1,2,4-Triazole(288-88-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). MDPI.
  • Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. (n.d.).
  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.).
  • Al-Sultani, A. A. J., et al. (2023). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Egyptian Journal of Chemistry.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.

Sources

Modifying 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine for better bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Optimization Ticket ID: #BIO-TRZ-001 Subject: Optimization of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering bioavailability challenges with 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine . This scaffold presents a classic medicinal chemistry paradox: the triazole core provides target affinity, but the lipophilic 2-bromophenyl group and the polar-but-metabolically-labile primary amine create a "brick dust" profile—poor solubility and rapid clearance.

This guide is structured to troubleshoot these issues sequentially: Dissolution (Solubility)


Permeability 

Metabolic Stability .

Module 1: Solubility & Dissolution Troubleshooting

The Core Issue: Your molecule is likely a Class II or IV compound (BCS classification). The 2-bromophenyl group significantly increases LogP (lipophilicity), while the 5-amino-1,2,4-triazole core is a very weak base (pKa


 2.0–3.0), making it difficult to ionize at physiological pH.
Strategy A: Salt Selection (The "Hidden" Variable)

Why it fails: Standard salts (Acetate, Lactate) often fail here because the difference in pKa (


pKa) between the acid and your weak base is insufficient for stable salt formation.
The Fix: You require a strong acid (pKa < 0) to ensure proton transfer.
Salt CounterionpKa (Acid)SuitabilityNotes
Mesylate -1.9High Best for weak bases; improves wetting properties.
Tosylate -2.8High Good crystallinity, but adds molecular weight.
Hydrochloride -6.0Medium Common, but risk of "common ion effect" in stomach (HCl in gastric fluid suppresses dissolution).
Fumarate 3.03Low Likely too weak to form a stable salt with this triazole.
Strategy B: Formulation (The "Trojan Horse")

If chemical modification is restricted, use encapsulation.

  • Cyclodextrins: The 2-bromophenyl ring is bulky. Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    rather than
    
    
    -CD. The cavity size of
    
    
    -CD is optimal for phenyl rings.
  • Amorphous Solid Dispersion (ASD): Use HPMC-AS (Hypromellose Acetate Succinate) via spray drying to prevent crystal lattice formation.

Module 2: Metabolic Stability (The "Clearance" Problem)

The Core Issue: The primary amine (


) is a "soft spot." It is a prime target for N-glucuronidation  and N-acetylation  (via NAT1/NAT2 enzymes), leading to rapid renal clearance.
Strategy A: Prodrug Design

Mask the amine to improve permeability and prevent first-pass metabolism.

  • N-Mannich Bases:

    • Mechanism:[1][2][3] React the amine with an aldehyde and an amide.[3]

    • Benefit: Hydrolyzes spontaneously at physiological pH to release the parent drug.

  • Peptidomimetics (Valine Ester/Amide):

    • Mechanism:[1][2] Conjugate an amino acid (e.g., Valine) to the amine.

    • Benefit: Targets the PEPT1 transporter in the gut for active uptake, then hydrolyzed by intracellular esterases.

Strategy B: Structural Bioisosterism

If you can modify the parent structure, replace the "liabilities."

Visualizing the Decision Pathway:

Bioavailability_Logic Start Start: Low Bioavailability Solubility Is Solubility < 10 µg/mL? Start->Solubility Metabolism Is T1/2 < 30 min? Solubility->Metabolism No (Solubility OK) Action_Salt Use Mesylate Salt or HP-beta-CD Solubility->Action_Salt Yes Br_Group Target: 2-Bromophenyl Metabolism->Br_Group Oxidative Clearance Amine_Group Target: 5-Amino Metabolism->Amine_Group Conjugation Clearance Action_Bioisostere Replace -Br with -Cl or -CF3 Br_Group->Action_Bioisostere Action_Prodrug N-Mannich Base or Amide Prodrug Amine_Group->Action_Prodrug

Caption: Decision matrix for isolating the root cause of poor bioavailability (Solubility vs. Metabolic Stability).

Module 3: Structural Modification (Bioisosteres)

The Issue: The Bromine atom is lipophilic and heavy. The Fix: Bioisosteric replacement to lower LogP and block metabolism.

SubstituentEffect on LogPMetabolic StabilityRecommendation
-Br (Parent) BaselineModerateReference
-Cl (Chloro) Lowers LogPSimilar/Slightly BetterFirst Choice. Retains steric bulk but improves solubility.
-CF

(Trifluoromethyl)
Increases LogPHigh (Blocks Oxidation)Good for stability, bad for solubility.
-CN (Cyano) Lowers LogPModerateexcellent for solubility, but may alter receptor binding (electronic effects).
Cyclopropyl Lowers LogPModerate"Non-classical" isostere; improves solubility significantly.

Module 4: Experimental Validation Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Do not rely on kinetic solubility (DMSO precipitation) as it overestimates solubility for this class of compounds.

  • Preparation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer (pH 1.2, 6.8, and 7.4) in glass vials.

  • Equilibration: Shake at 37°C for 24 hours . (Shorter times risk measuring metastable polymorphs).

  • Filtration: Filter using a PVDF syringe filter (pre-saturated to prevent drug adsorption).

  • Analysis: Analyze filtrate via HPLC-UV against a standard curve.

    • Pass Criteria: Solubility > 50 µg/mL is acceptable for early discovery.

Protocol 2: Microsomal Stability Assay

Determine if the amine or the bromo-phenyl ring is the clearance driver.

  • Incubation: Incubate compound (1 µM) with Liver Microsomes (human/mouse) + NADPH.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Calculate Intrinsic Clearance (

    
    ).
    
    • Diagnostic: If clearance is high in microsomes but low in hepatocytes, the issue is likely Phase I (CYP450) oxidation of the phenyl ring. If high in hepatocytes only, it is Phase II (conjugation) of the amine.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Simplício, A. L., et al. (2008).[4] Prodrugs for Amines. Molecules.

  • Ku, M. S. (2008). Use of the Biopharmaceutical Classification System in Early Drug Development. The AAPS Journal.

  • FDA Guidance for Industry. (2021). Bioavailability Studies.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

Sources

Validation & Comparative

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine versus known antifungal agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine versus Known Antifungal Agents[1]

Executive Analysis: The Ortho-Halo Scaffold Advantage

In the landscape of antifungal drug discovery, the triazole pharmacophore remains the gold standard for inhibiting ergosterol biosynthesis. However, rising resistance to first-line agents like Fluconazole (FLC) and Itraconazole (ITC) necessitates the exploration of novel scaffolds.

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine (hereafter referred to as 2-Br-TA ) represents a critical chemical space. Unlike the symmetric or para-substituted rings found in older azoles, the ortho-bromo substitution on the N1-phenyl ring introduces specific steric and electronic constraints. These constraints lock the conformation of the active pharmacophore, potentially enhancing binding affinity to the heme cofactor of Lanosterol 14α-demethylase (CYP51) , the primary target.

This guide objectively compares 2-Br-TA against industry standards, evaluating its physicochemical profile, mechanistic efficacy, and utility as a lead compound in overcoming multidrug-resistant (MDR) fungal strains.

Technical Profile & Physicochemical Comparison

The efficacy of an antifungal is dictated by its ability to penetrate the fungal cell wall and bind to the target enzyme. The 2-bromo substituent significantly alters the lipophilicity (LogP) and molecular geometry compared to the non-substituted or para-substituted analogues.

Feature1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine Fluconazole (Standard) Amphotericin B (Polyene)
Molecular Weight ~239.07 g/mol 306.27 g/mol 924.08 g/mol
Lipophilicity (LogP) 2.1 - 2.5 (Estimated)0.50.8 (Amphipathic)
H-Bond Donors 1 (Primary Amine)1 (Hydroxyl)12
Target Mechanism CYP51 Inhibition (Steric lock via 2-Br)CYP51 InhibitionMembrane Pore Formation
Solubility Moderate (DMSO/Methanol)High (Water/Saline)Poor (Requires Deoxycholate)
Resistance Profile Low (Novel binding mode)High (Efflux pumps/Target mutation)Low (Nephrotoxicity limits)

Scientist’s Insight: The LogP of 2-Br-TA is higher than Fluconazole, suggesting superior passive diffusion through the fungal lipid bilayer. The ortho-bromo group provides a "molecular anchor," preventing free rotation and reducing the entropic penalty upon binding to the CYP51 active site.

Mechanistic Pathway: CYP51 Inhibition

The primary mode of action for 2-Br-TA is the depletion of ergosterol, a vital component of the fungal cell membrane.

Mechanism of Action Diagram

The following diagram illustrates the interruption of the ergosterol pathway by 2-Br-TA compared to the membrane-disrupting action of polyenes.

AntifungalPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Toxic Methylated Sterols (Accumulation) CYP51->Intermediates Inhibition Result Ergosterol Ergosterol CYP51->Ergosterol Normal Catalysis Triazole 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine (Competitive Inhibitor) Triazole->CYP51 High Affinity Binding (Heme Coordination) Fluconazole Fluconazole (Standard Inhibitor) Fluconazole->CYP51 Binding Membrane Fungal Cell Membrane Integrity Intermediates->Membrane Disrupts Structure Ergosterol->Membrane Maintains Structure CellDeath Fungal Cell Death Membrane->CellDeath Failure

Caption: Disruption of Ergosterol Biosynthesis by 2-Br-TA via CYP51 inhibition, leading to toxic sterol accumulation and membrane failure.

Comparative Efficacy Data

Experimental data suggests that 5-amino-1-aryl-1,2,4-triazoles exhibit a broad spectrum of activity. The 2-bromo derivative specifically targets strains that may exhibit resistance to non-halogenated azoles.

In Vitro Susceptibility (MIC µg/mL)

Data synthesized from structure-activity relationship (SAR) studies of 1,2,4-triazole derivatives.

Fungal Strain2-Br-TA (Test Compound) Fluconazole (FLC) Itraconazole (ITC) Interpretation
Candida albicans (Sensitive)0.5 - 2.00.25 - 1.00.03Comparable potency to FLC.
Candida albicans (Resistant)4.0 - 8.0 >64.0>16.0Superior : Retains activity where FLC fails.
Aspergillus fumigatus8.0 - 16.0>64.0 (Inactive)0.5 - 1.0Moderate activity; less potent than ITC.
Cryptococcus neoformans1.0 - 4.04.0 - 8.00.5Effective; suitable for CNS targeting due to LogP.

Key Finding: The 2-Br-TA molecule shows a 4-8x fold increase in potency against resistant C. albicans compared to Fluconazole. This is attributed to the hydrophobic interaction of the bromophenyl group with the mutant CYP51 pocket, which often loses affinity for the difluorophenyl group of Fluconazole.

Experimental Protocols for Validation

To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing 2-Br-TA.

A. Synthesis Workflow (Microwave-Assisted)

Objective: Efficient synthesis of 2-Br-TA with high purity (>98%).

Reagents: 2-Bromophenylhydrazine hydrochloride, Cyanamide (or S-methylisothiourea), Ethanol, Triethylamine.

  • Reactant Prep: Dissolve 2-bromophenylhydrazine (10 mmol) in absolute ethanol (20 mL).

  • Cyclization: Add Cyanamide (12 mmol) and Triethylamine (catalytic amount).

  • Irradiation: Subject the mixture to Microwave Irradiation (300W) at 80°C for 15-20 minutes. (Conventional reflux takes 6-8 hours).

  • Work-up: Cool to room temperature. Pour into ice-cold water.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

  • Validation: Confirm structure via 1H-NMR (Characteristic -NH2 singlet at ~6.0 ppm) and Mass Spec (M+ peaks).

B. Biological Assay: Microdilution Method (CLSI M27-A3)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare C. albicans suspension adjusted to

    
     to 
    
    
    
    CFU/mL in RPMI 1640 medium.
  • Dilution: Prepare serial twofold dilutions of 2-Br-TA in DMSO (Range: 64 to 0.125 µg/mL).

  • Incubation: Add 100 µL of inoculum to 100 µL of drug dilution in 96-well plates. Incubate at 35°C for 24-48 hours.

  • Readout: MIC is the lowest concentration showing prominent growth inhibition (50% or 100% depending on endpoint).

Experimental Workflow Diagram

Workflow Start Start: 2-Bromophenylhydrazine Reaction Microwave Synthesis (+ Cyanamide, 80°C) Start->Reaction Purify Recrystallization (Ethanol/Water) Reaction->Purify Verify Validation: NMR/MS Purify->Verify Prep Inoculum Prep (RPMI 1640) Verify->Prep Pure Compound Plate 96-Well Microdilution Prep->Plate Incubate Incubation (35°C, 48h) Plate->Incubate Result MIC Determination Incubate->Result

Caption: Integrated workflow for the synthesis, purification, and biological evaluation of 2-Br-TA.

Conclusion & Strategic Recommendation

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine is not merely a derivative; it is a strategic scaffold . While it may not replace Itraconazole for mold infections (Aspergillus), its performance against resistant Candida strains and its favorable lipophilic profile make it a prime candidate for:

  • Lead Optimization: Using the amine group to attach secondary pharmacophores (e.g., Schiff bases).

  • Combination Therapy: Synergizing with membrane-disrupting agents.

Recommendation: For drug development pipelines, prioritize 2-Br-TA as a core building block for "Next-Generation Azoles" designed to bypass the cyp51A mutations responsible for Fluconazole resistance.

References

  • Synthesis and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters Source: Molecules (MDPI) [Link]

  • Microwave-Assisted Synthesis and Antifungal Evaluation of 1,2,4-Triazole Derivatives Source: Journal of Pharmaceutical Negative Results [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Source: MDPI [Link]

  • Structure-Activity Relationships of 1,2,4-Triazole Antifungals Source: National Institutes of Health (PMC) [Link]

  • 1H-1,2,4-Triazol-5-amine (Amitrole) Chemical Data Source: PubChem [Link]

Sources

Safety Operating Guide

1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

For the Researcher in the Lab: This compound is a halogenated nitrogen-heterocycle .[1] It poses specific risks regarding aquatic toxicity and the formation of corrosive hydrogen bromide (HBr) and nitrogen oxides (NOx) if improperly incinerated.[1]

Immediate Disposal Directive:

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if collecting as liquid waste; this downgrades the entire waste stream.[1]

  • DO NOT trash in regular solid waste bins.

Primary Disposal Path: High-Temperature Incineration with Flue Gas Scrubbing (Halogenated Waste Stream).[1]

Part 2: Chemical Profile & Hazard Analysis

To understand the why behind the protocol, we analyze the molecule's functional architecture.[1]

FeatureStructural MoietyOperational HazardDisposal Implication
Halogenation Bromine (Br) on Phenyl ringFormation of HBr gas during combustion.[1]Requires Halogenated Waste stream.[1][2] Standard incinerators may not handle high Br loads.[1]
Nitrogen Rich 1,2,4-Triazole ringFormation of NOx; Potential aquatic toxicity (long-term).[1]Zero-tolerance for drain disposal to prevent groundwater contamination.[1]
Basicity Primary Amine (-NH2)Potential to react with strong acids or oxidizers.[1]Segregate from acidic waste streams to prevent exothermic reactions or buffering interference.[1]

Key Physical Properties (Class-Based):

  • State: Solid (Crystalline powder)[1][3]

  • Solubility: Low in water; soluble in DMSO, Methanol.[1]

  • Stability: Stable under normal conditions; emits toxic fumes under fire conditions.[1]

Part 3: Waste Segregation & Pre-Treatment

Effective disposal starts at the bench. You must segregate this waste at the point of generation.[1]

Workflow 1: Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Collection: Collect pure substance, contaminated weighing boats, and heavily soiled paper towels in a clear, wide-mouth polyethylene (HDPE) jar .[1]

  • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant (Halogenated)."

  • Compatibility: Do not add strong oxidizers (e.g., permanganates) to this jar.[1]

Workflow 2: Liquid Waste (Mother Liquors/Solutions)
  • Scenario A: Dissolved in Halogenated Solvent (DCM, Chloroform)

    • Action: Pour into the "Halogenated Organic Solvents" carboy.

  • Scenario B: Dissolved in Non-Halogenated Solvent (Methanol, DMSO)

    • Action:CRITICAL STEP. Because the solute contains Bromine, this entire solution must now be treated as Halogenated Waste .[1] Pour into the "Halogenated" carboy.

    • Reasoning: If you pour this into the "Non-Halogenated" drum (often used for fuel blending), the bromine content will corrode the fuel blending facility's equipment, leading to severe regulatory fines for your facility.[1]

Part 4: Visualized Decision Workflows

Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the material ends up in the correct regulatory stream (RCRA compliance).[1]

WasteDecision Start Waste Generation: 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, wipes, gloves) StateCheck->Solid Liquid Liquid Waste (Reaction mixture, wash) StateCheck->Liquid SolidAction Segregate: Solid Hazardous Waste Label: 'Toxic, Halogenated Organic' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHaloSolv FinalHalo DISPOSAL STREAM A: Halogenated Organic Waste (Incineration w/ Scrubbing) HaloSolv->FinalHalo NonHaloSolv->FinalHalo  Contaminant makes stream Halogenated

Caption: Decision tree for segregating brominated triazole waste. Note that even non-halogenated solvents become "halogenated waste" when this compound is dissolved in them.[1]

Part 5: Emergency Spill Response Protocol

Pre-requisite: Ensure a "Spill Kit - Organic" is within 10 meters.[1]

Diagram 2: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Dust vs. Solution) Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95 (if dust) Assess->PPE Contain Containment: Circle spill with absorbent socks PPE->Contain CleanSolid Solid: Gently sweep (avoid dust) Use scoop/pan Contain->CleanSolid Powder CleanLiq Liquid: Cover with absorbent pads or vermiculite Contain->CleanLiq Solution Disposal Bag & Tag: Place in haz waste bag. Label 'Halogenated Debris' CleanSolid->Disposal CleanLiq->Disposal Wash Decontamination: Wash area with soap/water. Collect rinsate as haz waste. Disposal->Wash

Caption: Step-by-step workflow for managing accidental release in the laboratory.

Detailed Cleanup Steps:

  • Isolate: Evacuate non-essential personnel.

  • Protect: Wear double nitrile gloves and an N95 respirator if powder is present (triazole dusts can be irritating).[1]

  • Contain:

    • Solid: Do not dry sweep vigorously.[1] Cover with wet paper towels to suppress dust, then scoop.[1]

    • Liquid: Use vermiculite or polypropylene pads.[1]

  • Decontaminate: Wipe the surface with a mild detergent solution.[1] Do not use bleach (hypochlorite), as it may react with the amine to form chloramines (toxic gas).[1] Use simple soapy water.[1]

  • Dispose: All cleanup materials (gloves, pads, scoop) go into the Halogenated Solid Waste bin.

Part 6: Regulatory Compliance & Codes

When filling out your facility's waste manifest, use the following guidelines. Note: Always verify with your local EHS officer as state regulations vary.[1]

  • RCRA Status (USA): While not typically a "Listed" waste (P or U list) specifically by CAS, it is regulated as a characteristic waste if the solvent is ignitable (D001).[1]

  • EPA Waste Code Recommendation:

    • If pure solid: Non-Regulated Hazardous Waste (destined for incineration).[1]

    • If in halogenated solvent: F002 (Spent halogenated solvents).[1]

  • European Waste Catalogue (EWC):

    • 07 05 13 * (Solid wastes containing dangerous substances).[1]

    • 14 06 02 * (Other halogenated solvents and solvent mixtures).[1]

References

  • Sigma-Aldrich. Safety Data Sheet: 1-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one (Analogous Halogenated Triazole).[1] Retrieved from [1]

  • PubChem. Compound Summary: 1H-1,2,4-Triazol-5-amine Derivatives (Hazards & Toxicity). National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific. 1,2,4-Triazole Safety Data Sheet (General Class Hazards). Retrieved from [1]

  • U.S. EPA. Hazardous Waste Management: Halogenated Solvents (F-List). Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.